TAK-960 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBHDFGFNVMONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClF3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TAK-960 Hydrochloride: A Technical Guide to its Mechanism of Action in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies. Polo-like kinase 1 (PLK1) has emerged as a compelling target in oncology due to its critical role in mitotic progression and its overexpression in various malignancies, including CRC, where it often correlates with a poor prognosis.[1][2][3] TAK-960 hydrochloride is a potent and selective, orally bioavailable, ATP-competitive inhibitor of PLK1.[1][4] This technical guide provides an in-depth overview of the mechanism of action of TAK-960 in colorectal cancer, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: PLK1 Inhibition
TAK-960 exerts its antitumor effects by selectively inhibiting the serine/threonine kinase PLK1.[1][2] PLK1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2] By binding to the ATP-binding pocket of PLK1, TAK-960 prevents the phosphorylation of its downstream substrates, leading to a cascade of events that ultimately compromise mitotic fidelity.[2]
The primary consequence of PLK1 inhibition by TAK-960 in colorectal cancer cells is a profound disruption of the cell cycle.[4] This manifests as a potent arrest in the G2/M phase, preventing cells from successfully completing mitosis.[1][4] This mitotic arrest is characterized by the formation of aberrant mitotic spindles and can lead to aneuploidy and the induction of apoptosis.[1][4] A key pharmacodynamic biomarker of TAK-960 activity is the increased phosphorylation of histone H3 (pHH3), a direct consequence of mitotic arrest.[4]
Quantitative Data
In Vitro Anti-proliferative Activity
TAK-960 has demonstrated potent anti-proliferative activity across a wide range of colorectal cancer cell lines, with IC50 values spanning from the low nanomolar to the sub-micromolar range.[4] The sensitivity to TAK-960 does not appear to correlate with the mutational status of key oncogenes such as KRAS, BRAF, PIK3CA, or the tumor suppressor TP53.[1][4]
| Cell Line | IC50 (µM) |
| HCT116 | 0.01 - 0.05 |
| SW480 | 0.01 - 0.05 |
| HT29 | 0.01 - 0.05 |
| DLD1 | 0.1 - 0.5 |
| RKO | 0.01 - 0.05 |
| COLO205 | 0.05 - 0.1 |
| SW620 | 0.01 - 0.05 |
| HCT-15 | 0.05 - 0.1 |
| LoVo | 0.05 - 0.1 |
| WiDr | 0.01 - 0.05 |
| (Data summarized from a study of 55 CRC cell lines; representative lines shown)[4] |
In Vivo Antitumor Efficacy in Patient-Derived Xenograft (PDX) Models
In preclinical studies using patient-derived xenografts, single-agent TAK-960 exhibited significant antitumor activity in a subset of models. The response was variable, with a Tumor Growth Inhibition Index (TGII) of less than 20 (indicating a response) observed in 6 out of 18 CRC PDX models.[4]
| PDX Model | TGII | Response |
| CUCRC001 | 45.3 | Non-responder |
| CUCRC002 | 111.5 | Non-responder |
| CUCRC003 | 12.1 | Responder |
| CUCRC004 | 25.8 | Non-responder |
| CUCRC005 | 5.4 | Responder |
| CUCRC006 | 88.9 | Non-responder |
| CUCRC007 | 33.1 | Non-responder |
| CUCRC008 | 15.7 | Responder |
| CUCRC009 | 63.2 | Non-responder |
| CUCRC010 | -4.2 | Responder (Regression) |
| CUCRC011 | 92.7 | Non-responder |
| CUCRC012 | 7.8 | Responder |
| CUCRC013 | 41.2 | Non-responder |
| CUCRC014 | 101.3 | Non-responder |
| CUCRC015 | 18.9 | Responder |
| CUCRC016 | 55.6 | Non-responder |
| CUCRC017 | 76.4 | Non-responder |
| CUCRC018 | 39.8 | Non-responder |
| (TGII = Tumor Growth Inhibition Index; a lower value indicates greater tumor response. TGII < 20 is considered a response)[5][6] |
Experimental Protocols
Cell Proliferation Assay (CyQuant Assay)
This protocol outlines the methodology used to determine the anti-proliferative effects of TAK-960 on CRC cell lines.
-
Cell Seeding: Colorectal cancer cells are seeded into 96-well microplates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, cells are treated with a serial dilution of this compound (e.g., 7 concentrations) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours.
-
Cell Lysis and Staining: After incubation, the culture medium is removed, and the cells are lysed. CyQuant GR dye, which fluoresces upon binding to nucleic acids, is added to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Data Analysis: The fluorescence readings are normalized to the vehicle-treated control wells to determine the percentage of cell proliferation. IC50 values are calculated using a non-linear regression model.[4]
Immunoblotting
This protocol is used to assess the effect of TAK-960 on the expression and phosphorylation status of key proteins in the PLK1 signaling pathway.
-
Cell Treatment and Lysis: CRC cells are treated with various concentrations of TAK-960 or a vehicle control for specified time points (e.g., 8, 24, 48, 72 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PLK1, phospho-PLK1, Cyclin B1, phospho-Histone H3, cleaved PARP, and a loading control like β-actin). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
Cell Cycle Analysis (Flow Cytometry)
This protocol is employed to determine the effect of TAK-960 on cell cycle distribution.
-
Cell Treatment: CRC cells are treated with TAK-960 or a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[4]
In Vivo Patient-Derived Xenograft (PDX) Studies
This protocol describes the evaluation of TAK-960's antitumor efficacy in a preclinical in vivo setting.
-
Tumor Implantation: Fragments of patient-derived colorectal tumors are subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: TAK-960 is administered orally, once daily, at a specified dose (e.g., 10 mg/kg). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).
-
Efficacy Evaluation: The antitumor efficacy is evaluated by calculating the Tumor Growth Inhibition Index (TGII), which compares the change in tumor volume in the treated group to the control group.[5][6]
Potential Mechanisms of Resistance
While TAK-960 shows promise, the potential for acquired resistance is a critical consideration in its clinical development. Studies on other PLK1 inhibitors in colorectal cancer have shed light on possible resistance mechanisms that may be relevant to TAK-960.
One identified mechanism involves the activation of the AXL receptor tyrosine kinase pathway, leading to an epithelial-to-mesenchymal transition (EMT) and the upregulation of the multidrug resistance protein 1 (MDR1).[8] This pathway is mediated through the transcription factor TWIST1.[8] Therefore, co-targeting the AXL pathway or inhibiting MDR1 could be potential strategies to overcome resistance to PLK1 inhibitors.
Conclusion
This compound is a selective PLK1 inhibitor that demonstrates significant preclinical antitumor activity in a substantial portion of colorectal cancer models.[4] Its mechanism of action is centered on the disruption of mitotic progression, leading to G2/M cell cycle arrest and subsequent cell death.[1][4] The variable response observed in PDX models suggests that while TAK-960 is a promising therapeutic agent, the identification of predictive biomarkers will be crucial for its successful clinical application.[4] Further investigation into the mechanisms of resistance will also be vital for the development of rational combination therapies to enhance and prolong its efficacy in the treatment of colorectal cancer.
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PLK1 inhibitors for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 1 is overexpressed in colorectal cancer and participates in the migration and invasion of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of TAK-960: A Technical Guide to a Potent PLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of TAK-960, a potent and selective Polo-like kinase 1 (PLK1) inhibitor. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Mandatory visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound.
Introduction to PLK1 and the Rationale for Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine protein kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][2] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis, making it an attractive target for anticancer therapy.[1][2] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, providing a therapeutic window for the treatment of various malignancies.[1]
Discovery of TAK-960
TAK-960 was identified through a structure-based drug design program aimed at discovering novel, orally available small molecule inhibitors of PLK1. The medicinal chemistry effort led to the identification of a pyrimidodiazepinone scaffold with potent PLK1 inhibitory activity. Optimization of this series resulted in the selection of TAK-960 (4-((9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][2][3]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide) as a development candidate.[2]
Mechanism of Action
TAK-960 is an ATP-competitive inhibitor of PLK1.[1] By binding to the ATP-binding pocket of PLK1, TAK-960 effectively blocks its kinase activity, leading to a cascade of downstream effects that disrupt mitotic progression. The primary mechanism of action involves the induction of G2/M cell-cycle arrest, the formation of aberrant mitotic spindles ("polo" mitosis morphology), and ultimately, the induction of apoptosis in cancer cells.[1][2] A key pharmacodynamic biomarker of TAK-960 activity is the increased phosphorylation of histone H3 (pHH3), a downstream substrate of the PLK1 signaling pathway.[1][2]
PLK1 Signaling Pathway and the Role of TAK-960
The following diagram illustrates the central role of PLK1 in mitosis and the point of intervention for TAK-960.
Caption: PLK1 signaling pathway and TAK-960's point of inhibition.
Preclinical Activity of TAK-960
In Vitro Kinase and Cell Proliferation Assays
TAK-960 demonstrates potent and selective inhibition of PLK1 kinase activity. Its anti-proliferative effects have been evaluated across a broad panel of human cancer cell lines.
Table 1: In Vitro Inhibitory Activity of TAK-960
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PLK1 | 0.8 nM | [4] |
| PLK2 | 16.9 nM | [4] | |
| PLK3 | 50.2 nM | [4] | |
| FAK/PTK2 | 19.6 nM | [4] | |
| MLCK/MYLK | 25.6 nM | [4] | |
| FES/FPS | 58.2 nM | [4] | |
| EC50 Range | Multiple Cancer Cell Lines | 8.4 - 46.9 nM | [2] |
| EC50 | HT-29 (Colon Cancer) | 3 nM | [4] |
| Non-dividing Normal Cells | >1,000 nM | [2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition of an enzyme in vitro. EC50 values represent the concentration of a drug that gives a half-maximal response in a cell-based assay.
In Vivo Antitumor Efficacy
The antitumor activity of TAK-960 has been demonstrated in various human tumor xenograft models in mice.
Table 2: In Vivo Antitumor Activity of TAK-960 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| HT-29 | Colorectal Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |
| HCT116 | Colorectal Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |
| PC-3 | Prostate Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |
| BT474 | Breast Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |
| A549 | Lung Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |
| NCI-H1299 | Lung Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |
| NCI-H1975 | Lung Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |
| A2780 | Ovarian Cancer | 10 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition | [5] |
| MV4-11 | Leukemia | 7.5 mg/kg, oral, once daily for 9 days | Increased survival | [5] |
Experimental Protocols
TR-FRET PLK1 Kinase Assay (General Protocol)
This assay is designed to measure the enzymatic activity of PLK1 and the inhibitory potential of compounds like TAK-960.
Caption: A generalized workflow for a TR-FRET based PLK1 kinase assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[6] Dilute PLK1 enzyme, substrate (e.g., a specific peptide), ATP, and TAK-960 to desired concentrations in the assay buffer.
-
Kinase Reaction: In a 384-well low-volume plate, add 1 µl of TAK-960 or DMSO control, followed by 2 µl of PLK1 enzyme.[6] Initiate the reaction by adding 2 µl of a substrate/ATP mixture.[6]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
Detection: Stop the kinase reaction and initiate the detection by adding a solution containing a Europium (Eu)-labeled anti-phosphosubstrate antibody (donor) and a fluorescently labeled substrate (acceptor).
-
Second Incubation: Incubate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.[6]
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: The ratio of acceptor to donor emission is calculated. The concentration of TAK-960 that inhibits 50% of PLK1 activity (IC50) is determined by fitting the data to a dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.
-
Compound Addition: After 24 hours of incubation, treat the cells with a range of TAK-960 concentrations (e.g., 2-1000 nM) or vehicle control (DMSO).[3]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[3]
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The concentration of TAK-960 that reduces cell viability by 50% (EC50) is calculated from a dose-response curve.
HT-29 Colorectal Cancer Xenograft Model
This in vivo model is used to assess the antitumor efficacy of TAK-960 in a setting that mimics human tumor growth.
Methodology:
-
Cell Culture: Culture HT-29 human colorectal adenocarcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of HT-29 cells (e.g., 5 x 106 cells in 0.1 mL of a mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (length x width2)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer TAK-960 orally at a specified dose and schedule (e.g., 10 mg/kg, once daily).[5] The control group receives the vehicle.
-
Efficacy Evaluation: Continue treatment for a defined period (e.g., 14-21 days).[5] Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of biomarkers such as pHH3 to confirm target engagement.
Clinical Development
TAK-960 entered a Phase I clinical trial in adult patients with advanced solid malignancies.[2] However, the development of TAK-960 as a monotherapy was discontinued due to a lack of efficacy in this setting.
Conclusion
TAK-960 is a potent and selective, orally bioavailable PLK1 inhibitor that demonstrated significant preclinical antitumor activity in a wide range of cancer models. Its discovery and development highlight the potential of targeting PLK1 for cancer therapy. While its development as a single agent was halted, the extensive preclinical data and the well-characterized mechanism of action of TAK-960 provide a valuable resource for further research into PLK1 inhibition, potentially in combination with other anticancer agents. This technical guide provides a comprehensive overview of the foundational data and methodologies associated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.jp [promega.jp]
TAK-960: A Technical Deep Dive into its Selective Inhibition of the Polo-Like Kinase Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the selective activity of TAK-960, a potent and orally bioavailable inhibitor of the Polo-like kinase (PLK) family. We will delve into the quantitative data defining its selectivity, the experimental methodologies used to determine its activity, and the signaling pathways it modulates.
Quantitative Analysis of TAK-960's Potency and Selectivity
TAK-960 demonstrates a high degree of selectivity for Polo-like kinase 1 (PLK1), a crucial regulator of mitotic progression.[1][2][3] Its inhibitory activity extends to other PLK family members, albeit with significantly lower potency. The following table summarizes the in vitro inhibitory concentrations (IC50) of TAK-960 against PLK1, PLK2, and PLK3. This selectivity profile underscores TAK-960's targeted mechanism of action.
| Kinase | IC50 (nM) |
| PLK1 | 0.8[1][3] |
| PLK2 | 16.9[1][3] |
| PLK3 | 50.2[1][3] |
Table 1: In vitro inhibitory activity of TAK-960 against PLK family kinases.
Furthermore, TAK-960 has been screened against a broad panel of 282 human kinases and showed no significant activity against other kinases, highlighting its specificity for the PLK family.[3] In cellular assays, TAK-960 inhibits the proliferation of various human cancer cell lines with mean EC50 values typically ranging from 8.4 to 46.9 nM.[1][4]
Experimental Protocols
The determination of TAK-960's kinase inhibition and cellular activity relies on robust and well-defined experimental protocols.
Biochemical Kinase Inhibition Assay (TR-FRET)
The inhibitory activity of TAK-960 on PLK family kinases is quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[5] This method measures the ATP-dependent phosphorylation of a specific substrate peptide.
Methodology:
-
Reaction Mixture Preparation: The assay is performed in a reaction buffer containing the respective purified PLK enzyme, a biotinylated substrate peptide, and ATP.
-
Inhibitor Addition: TAK-960 is added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated to allow for kinase activity and substrate phosphorylation.
-
Detection: A europium-labeled anti-phosphoserine/threonine antibody and a streptavidin-allophycocyanin (APC) conjugate are added.
-
Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal that is measured using a suitable plate reader. The intensity of the FRET signal is inversely proportional to the inhibitory activity of TAK-960.
Cell Proliferation Assay (CellTiter-Glo®)
The effect of TAK-960 on the proliferation of cancer cell lines is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[2][5]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of TAK-960 and incubated for a specified period (e.g., 72 hours).[2][5]
-
Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescent signal, which correlates with the number of viable cells, is measured using a luminometer. The EC50 values are then calculated from the dose-response curves.
Visualizing the Impact of TAK-960
Polo-Like Kinase 1 (PLK1) Signaling Pathway and Point of Inhibition
PLK1 is a master regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[6][7][8][9] TAK-960, as an ATP-competitive inhibitor, directly targets the catalytic activity of PLK1, thereby disrupting these critical cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Polo-like kinase - Wikipedia [en.wikipedia.org]
In Vitro Antiproliferative Activity of TAK-960: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiproliferative activity of TAK-960, a potent and selective Polo-like kinase 1 (PLK1) inhibitor. TAK-960 has demonstrated broad-spectrum antitumor activity across a range of cancer cell lines.[1][2] This document summarizes key quantitative data, details common experimental protocols used to assess its activity, and visualizes its mechanism of action and experimental workflows.
Core Mechanism of Action
TAK-960 is an orally available, ATP-competitive inhibitor of PLK1, a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[3][4][5] Overexpression of PLK1 is common in many human cancers and is associated with poor prognosis, making it an attractive therapeutic target.[1][2][3] By selectively inhibiting PLK1, TAK-960 induces a G2/M cell-cycle arrest, leading to the accumulation of cells with aberrant mitotic spindles and ultimately apoptosis in tumor cells.[1][5][6] Notably, it shows significantly less activity in non-dividing normal cells.[1][2][7]
Quantitative Analysis of Antiproliferative Activity
The in vitro potency of TAK-960 has been evaluated across a diverse panel of human cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values demonstrate its potent antiproliferative effects in the nanomolar range.
| Cell Line | Cancer Type | EC50/IC50 (nM) | Reference |
| HT-29 | Colorectal Cancer | 8.4 | [2] |
| HT-29 | Colorectal Cancer | 3 | [8] |
| Multiple Cancer Cell Lines (Mean) | Various | 8.4 - 46.9 | [1][2][7] |
| Colorectal Cancer Cell Lines (Range) | Colorectal Cancer | 1 - >750 | [3][4] |
| K562 | Leukemia | Not specified, but potent | [2] |
| K562ADR (Adriamycin-resistant) | Leukemia | Not specified, but potent | [2] |
| A2780 | Ovarian Cancer | Potent activity | [6] |
| SW620 | Colorectal Cancer | Potent activity | [6] |
| MRC5 (proliferating normal lung fibroblasts) | Normal Lung Fibroblast | >50% viability at 1000 nM | [2] |
| MRC5 (quiescent normal lung fibroblasts) | Normal Lung Fibroblast | >1000 | [2] |
Note: The sensitivity to TAK-960 does not appear to correlate with the mutation status of TP53 or KRAS, nor with the expression of the multidrug-resistant protein 1 (MDR1).[1][2]
Kinase Inhibition Profile
TAK-960 is a highly selective inhibitor of the PLK family of kinases.
| Kinase | IC50 (nM) | Reference |
| PLK1 | 0.8 | [8] |
| PLK2 | 16.9 | [8] |
| PLK3 | 50.2 | [8] |
| FAK/PTK2 | 19.6 | [8] |
| MLCK/MYLK | 25.6 | [8] |
| FES/FPS | 58.2 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TAK-960's in vitro activity. Below are summaries of commonly employed experimental protocols.
Cell Proliferation Assays
1. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Objective: To quantify the number of viable cells in culture based on the quantification of ATP.
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 3,000 to 30,000 cells per well and incubated for 24 hours.
-
The cells are then treated with serial dilutions of TAK-960 (e.g., 2-1000 nM) for 72 hours.[2][9]
-
After the incubation period, the CellTiter-Glo® reagent is added to the wells, and the plate is mixed to induce cell lysis.
-
The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.
-
EC50 values are calculated from the resulting concentration-response curves.[2]
-
2. CyQuant® Cell Proliferation Assay:
-
Objective: To determine cell number by measuring the cellular DNA content via a fluorescent dye.
-
Methodology:
-
Cells are plated in 96-well plates and allowed to adhere for 24 hours.
-
TAK-960 is added at various concentrations (e.g., 0-0.75 µmol/L) and incubated for 72 hours.[3]
-
Following treatment, a dye/lysis buffer is added to each well.[3]
-
Fluorescence is measured using a microplate reader.[3]
-
IC50 values are determined from at least three independent experiments for each cell line.[3]
-
Cell Cycle Analysis
-
Objective: To determine the effect of TAK-960 on cell cycle distribution.
-
Methodology:
-
HT-29 colorectal cancer cells are seeded in 12-well plates and cultured overnight.
-
The cells are incubated with various concentrations of TAK-960 for 48 hours.[2]
-
Cells are harvested, fixed in 70% ethanol at 4°C, and then treated with RNase.[2]
-
Cells are stained with propidium iodide, and the DNA content is measured using a flow cytometer (e.g., FACSCalibur™ System).[2]
-
PLK1 Kinase Inhibition Assay (TR-FRET)
-
Objective: To measure the direct inhibitory activity of TAK-960 on PLK1 kinase.
-
Methodology:
-
The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
It measures the ATP-dependent phosphorylation of a biotinylated substrate peptide.[7]
-
TAK-960 is incubated with the PLK1 enzyme, the peptide substrate, and ATP.
-
The degree of phosphorylation is detected by a fluorescent signal, and the inhibitory activity of TAK-960 is determined by the reduction in this signal.
-
Visualizations: Signaling Pathways and Workflows
TAK-960 Mechanism of Action
The following diagram illustrates the central role of PLK1 in mitotic progression and how its inhibition by TAK-960 leads to cell cycle arrest and apoptosis.
Experimental Workflow for In Vitro Antiproliferative Assay
This diagram outlines a typical workflow for assessing the antiproliferative effects of TAK-960 on cancer cell lines.
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
TAK-960 Hydrochloride: A Technical Guide to Target Validation in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Its overexpression in a wide range of human cancers has been correlated with poor prognosis, making it a compelling target for anticancer therapy.[1] TAK-960 hydrochloride is a novel, orally bioavailable, and selective inhibitor of PLK1.[1][2] This technical guide provides a comprehensive overview of the target validation of TAK-960 in solid tumors, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying biological pathways.
Mechanism of Action
TAK-960 is an ATP-competitive inhibitor of PLK1 with high selectivity.[3] It also demonstrates inhibitory activity against PLK2 and PLK3, but with significantly lower potency.[2] By inhibiting PLK1, TAK-960 disrupts multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4][5] This disruption leads to mitotic arrest, characterized by the accumulation of cells in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest ultimately triggers apoptosis in cancer cells.[6] A key pharmacodynamic biomarker of PLK1 inhibition by TAK-960 is the increased phosphorylation of histone H3 (pHH3), a direct downstream target of PLK1.[1]
PLK1 Signaling Pathway in Mitosis
The following diagram illustrates the central role of PLK1 in mitotic progression and the point of intervention for TAK-960.
Caption: PLK1 Signaling Pathway and TAK-960 Inhibition.
Preclinical Activity of TAK-960 in Solid Tumors
TAK-960 has demonstrated broad-spectrum antitumor activity in a variety of preclinical models of solid tumors.
In Vitro Activity
TAK-960 effectively inhibits the proliferation of a wide range of human cancer cell lines, with EC50 values typically in the nanomolar range.[1] Notably, its efficacy appears to be independent of the mutation status of TP53 and KRAS, as well as the expression of the multidrug resistance protein 1 (MDR1).[1]
| Cell Line | Tumor Type | EC50 (nmol/L) | Reference |
| HT-29 | Colorectal Cancer | 8.4 | [7] |
| HCT116 | Colorectal Cancer | 9.2 | [1] |
| SW620 | Colorectal Cancer | 11.5 | [1] |
| A549 | Lung Cancer | 14.2 | [1] |
| NCI-H460 | Lung Cancer | 12.1 | [1] |
| PC-3 | Prostate Cancer | 21.3 | [1] |
| DU145 | Prostate Cancer | 18.9 | [1] |
| MDA-MB-231 | Breast Cancer | 15.8 | [1] |
| BT-549 | Breast Cancer | 13.4 | [1] |
| A2780 | Ovarian Cancer | 10.7 | [1] |
| PANC-1 | Pancreatic Cancer | 25.6 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 22.4 | [1] |
In Vivo Activity
Oral administration of TAK-960 has been shown to significantly inhibit tumor growth in various xenograft models of human cancers.[1]
| Xenograft Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| HT-29 | Colorectal Cancer | 10 mg/kg, once daily | 85 | [1] |
| HCT116 | Colorectal Cancer | 10 mg/kg, once daily | 78 | [8] |
| A549 | Lung Cancer | 10 mg/kg, once daily | 65 | [8] |
| PC-3 | Prostate Cancer | 10 mg/kg, once daily | 72 | [8] |
| BT474 | Breast Cancer | 10 mg/kg, once daily | 68 | [8] |
| A2780 | Ovarian Cancer | 10 mg/kg, once daily | 81 | [8] |
In patient-derived xenograft (PDX) models of colorectal cancer, TAK-960 demonstrated varied responses, with a tumor growth inhibition index (TGII) ranging from -4.17 to 111.48.[9] Six out of eighteen PDX models were considered responsive to treatment.[9]
Clinical Development
A Phase I clinical trial (NCT01179399) was initiated to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of orally administered TAK-960 in patients with advanced nonhematologic malignancies.[10] The study employed a 3+3 dose-escalation design with TAK-960 administered once daily for 21 days of a 28-day cycle.[10] However, the trial was terminated early due to a lack of efficacy.[11]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing the cell cycle distribution of tumor cells treated with TAK-960 using propidium iodide (PI) staining and flow cytometry.
Caption: Workflow for Cell Cycle Analysis.
Protocol:
-
Cell Culture and Treatment: Seed tumor cells in appropriate culture vessels and allow them to adhere overnight. Treat the cells with various concentrations of TAK-960 or vehicle control for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission using a long-pass filter (e.g., >610 nm).
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Phospho-Histone H3 (Ser10) ELISA
This protocol describes a cell-based ELISA to quantify the levels of phosphorylated histone H3 at serine 10, a pharmacodynamic marker of TAK-960 activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with TAK-960 or vehicle control for the specified time.
-
Fixation: Remove the culture medium and add a fixation solution (e.g., 4% paraformaldehyde in PBS) to each well. Incubate for 20 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Permeabilization and Blocking: Add a permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% bovine serum albumin) to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Aspirate the blocking buffer and add the primary antibody specific for phospho-histone H3 (Ser10) diluted in antibody dilution buffer. Incubate overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in antibody dilution buffer. Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the wells five times with wash buffer.
-
Substrate Development: Add a chemiluminescent or colorimetric HRP substrate to each well and incubate until sufficient signal develops.
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.
-
Normalization: Normalize the phospho-histone H3 signal to the total cell number or total protein content in each well.
Conclusion
This compound is a potent and selective PLK1 inhibitor that has demonstrated significant preclinical antitumor activity in a broad range of solid tumor models. Its mechanism of action, centered on the disruption of mitosis and induction of apoptosis, is well-characterized. While the early termination of its initial clinical trial was a setback, the extensive preclinical data provides a strong rationale for the continued investigation of PLK1 inhibition as a therapeutic strategy in solid tumors. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of oncology drug discovery and development. Further studies to identify predictive biomarkers of response to PLK1 inhibitors may help to unlock the full therapeutic potential of this class of agents.
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Bioavailability and Pharmacokinetics of Oral TAK-960: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-960 is a novel, orally bioavailable, and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in mitosis.[1][2] Overexpression of PLK1 is observed in various human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapy.[1][2] TAK-960 has demonstrated broad-spectrum preclinical antitumor activity in multiple dosing regimens.[1][2] This technical guide provides an in-depth overview of the available data on the oral bioavailability and pharmacokinetics of TAK-960, based on preclinical studies.
Preclinical Pharmacokinetics
Studies in animal models, primarily mice, have been conducted to evaluate the pharmacokinetic profile of orally administered TAK-960. While specific quantitative values for oral bioavailability (F%) are not publicly available, the compound has been described as having "high oral bioavailability".[3]
Animal Studies
Pharmacokinetic/pharmacodynamic studies in female athymic nude mice bearing HT-29 colorectal cancer xenografts have provided insights into the plasma and tumor concentrations of TAK-960 following oral administration.[4]
Table 1: Summary of Preclinical Pharmacokinetic Data for Oral TAK-960 in Mice
| Parameter | Species | Tumor Model | Dose (mg/kg) | Vehicle | Analyte | Matrix | Analytical Method | Key Findings | Reference |
| Plasma Concentration | Mouse (athymic nude) | HT-29 colorectal cancer xenograft | 5, 10, 30 | 0.5% Methyl cellulose | TAK-960 | Plasma | LC-MS/MS | Dose-dependent increase in plasma concentration. | [4] |
| Tumor Concentration | Mouse (athymic nude) | HT-29 colorectal cancer xenograft | 5, 10, 30 | 0.5% Methyl cellulose | TAK-960 | Tumor | LC-MS/MS | Dose-dependent increase in tumor concentration. | [4] |
Note: Specific Cmax, Tmax, AUC, and half-life values are not available in the cited literature.
Experimental Protocols
In Vivo Pharmacokinetic/Pharmacodynamic Study in Mice
Objective: To determine the plasma and tumor concentrations of TAK-960 and to assess its pharmacodynamic effect on the PLK1 biomarker, phosphorylated histone H3 (pHH3), in tumor tissue.
Animal Model: Female athymic nude mice (Hsd:Athymic Nude-Foxn1nu) bearing HT-29 human colorectal cancer xenografts.[4]
Dosing:
-
TAK-960 was suspended in 0.5% methyl cellulose for oral administration.[4]
-
Single oral doses of 5, 10, and 30 mg/kg were administered.[4]
Sample Collection:
-
Tumors and plasma were collected at multiple time points after oral administration.[4]
-
Tumor samples were stored on dry ice or at -80°C.[4]
Sample Preparation:
-
Plasma: Protein precipitation.[4]
-
Tumor: Homogenization using a Beadbeater in a sample buffer containing 2% SDS.[4]
Analytical Method:
-
TAK-960 concentrations in plasma and tumor homogenates were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
The pharmacodynamic marker, pHH3, was measured in tumor lysates using a sandwich ELISA.[4]
Mechanism of Action: PLK1 Signaling Pathway Inhibition
TAK-960 exerts its anticancer effects by inhibiting PLK1, which is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.[5]
Clinical Development and Conclusion
A Phase I clinical trial (NCT01179399) was initiated to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of oral TAK-960 in patients with advanced nonhematologic malignancies.[6] However, this trial was terminated early due to a lack of efficacy, and further development has been halted.[3][7] Consequently, no human pharmacokinetic data for TAK-960 is publicly available.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Table 1 from Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. | Semantic Scholar [semanticscholar.org]
- 6. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TAK-960: A Preclinical Review of a Selective PLK1 Inhibitor
Despite early promise in preclinical studies, the clinical development of TAK-960, an orally available and selective Polo-like kinase 1 (PLK1) inhibitor, was halted. A Phase I clinical trial in patients with advanced solid tumors was terminated due to a lack of efficacy.[1][2] This document provides a comprehensive technical overview of the available preclinical data for TAK-960, including its mechanism of action, in vitro and in vivo activity, and the experimental protocols utilized in its evaluation.
Mechanism of Action
TAK-960 is a potent and selective ATP-competitive inhibitor of PLK1, a serine/threonine protein kinase that plays a crucial role in regulating multiple stages of mitosis.[3][4][5] Inhibition of PLK1 by TAK-960 leads to cell cycle arrest in the G2/M phase, the formation of aberrant mitotic spindles, and ultimately, apoptosis in cancer cells.[2][6][7] This activity is characterized by an increase in the phosphorylation of histone H3 (pHH3), a biomarker of mitotic arrest.[3][6][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of TAK-960 and a general workflow for assessing its preclinical antitumor activity.
In Vitro Activity
TAK-960 has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines. The half-maximal effective concentration (EC50) values for proliferation inhibition were generally in the low nanomolar range.[3][8] Notably, the in vitro potency of TAK-960 did not appear to correlate with the mutation status of TP53 or KRAS, or with the expression of the multidrug resistance protein 1 (MDR1).[3]
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colorectal | Not explicitly stated, but showed G2-M accumulation with TAK-960 treatment[8] |
| HCT116 | Colorectal | Not explicitly stated, but used in xenograft model[8] |
| PC-3 | Prostate | Not explicitly stated, but used in xenograft model[8] |
| BT474 | Breast | Not explicitly stated, but used in xenograft model[8] |
| A549 | Lung | Not explicitly stated, but used in xenograft model[8] |
| NCI-H1299 | Lung | Not explicitly stated, but used in xenograft model[8] |
| NCI-H1975 | Lung | Not explicitly stated, but used in xenograft model[8] |
| A2780 | Ovary | Not explicitly stated, but used in xenograft model[8] |
| MV4-11 | Leukemia | Not explicitly stated, but used in xenograft model[8] |
| K562 | Leukemia | Not explicitly stated, but used in xenograft model[2] |
| K562ADR | Doxorubicin-resistant Leukemia | Showed similar response to K562, indicating activity in MDR1-expressing cells[8] |
| Parameter | Value |
| PLK1 IC50 | 0.8 nM[7] |
| PLK2 IC50 | 16.9 nM[7] |
| PLK3 IC50 | 50.2 nM[7] |
| Mean EC50 Range (proliferation) | 8.4 to 46.9 nmol/L[3] |
In Vivo Efficacy
Oral administration of TAK-960 demonstrated significant antitumor activity in various human tumor xenograft models in mice.[3][8] The antitumor effects were observed in models of colorectal, prostate, breast, lung, ovarian, and leukemia cancers.[8] Treatment with TAK-960 also showed efficacy in a disseminated leukemia model and in an adriamycin/paclitaxel-resistant xenograft model.[3] In patient-derived xenograft (PDX) models of colorectal cancer, 6 out of 18 models were considered responsive to single-agent TAK-960 therapy.[4][5]
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| HT-29 | Colorectal | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |
| HCT116 | Colorectal | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |
| PC-3 | Prostate | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |
| BT474 | Breast | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |
| A549 | Lung | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |
| NCI-H1299 | Lung | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |
| NCI-H1975 | Lung | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |
| A2780 | Ovary | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[8] |
| MV4-11 | Leukemia | 7.5 mg/kg, p.o., once daily for 9 days | Increased survival[8] |
Experimental Protocols
Cell Proliferation Assay
The anti-proliferative activity of TAK-960 was assessed using the CellTiter-Glo Luminescent Cell Viability Assay. Human cancer cell lines were treated with a range of concentrations of TAK-960 (typically 2–1,000 nmol/L) for 72 hours. The EC50 values were then calculated from the concentration-response curves.[8]
Cell Cycle Analysis
Flow cytometry was used to determine the effect of TAK-960 on the cell cycle. For example, HT-29 colorectal cancer cells were treated with various concentrations of TAK-960 for 48 hours. The cells were then fixed, stained with a DNA-intercalating dye, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[8]
In Vivo Xenograft Studies
Human tumor cells were inoculated subcutaneously into immunocompromised mice (athymic nude or SCID mice). Once tumors were established, mice were treated with TAK-960 or a vehicle control. TAK-960 was administered orally, typically once daily. Tumor volume and body weight were measured regularly to assess efficacy and tolerability.[8] For pharmacodynamic studies, plasma and tumor concentrations of TAK-960 were measured at various time points after a single oral dose. The induction of the biomarker pHH3 in tumor tissue was also assessed.[8]
Western Blotting
The expression of proteins such as MDR1 in cancer cell lines was determined by Western blotting to investigate potential mechanisms of resistance.[8]
Conclusion
The preclinical data for TAK-960 demonstrated its potential as a potent and selective PLK1 inhibitor with broad-spectrum antitumor activity in vitro and in vivo. However, these promising preclinical findings did not translate into clinical efficacy, leading to the early termination of its clinical development. The information gathered from the preclinical evaluation of TAK-960 remains a valuable resource for researchers in the field of oncology and drug development, particularly for those investigating PLK1 as a therapeutic target.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
The Safety Profile and Off-Target Effects of TAK-960 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-960 hydrochloride is a potent and selective, orally bioavailable small molecule inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapy.[3][4] TAK-960 was developed to exploit this dependency of cancer cells on PLK1 for their proliferation and survival. This technical guide provides a comprehensive overview of the safety profile and off-target effects of TAK-960, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
On-Target and Off-Target Effects
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent on-target inhibition is desired, off-target effects can lead to unforeseen toxicities or, in some cases, synergistic therapeutic benefits. The safety and efficacy of TAK-960 are therefore dependent on its kinase selectivity profile and its effects on both cancerous and normal cells.
Kinase Selectivity Profile
The selectivity of TAK-960 has been assessed against a broad panel of kinases. In a screening of 288 kinases, TAK-960 demonstrated high selectivity for PLK1.[5]
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. PLK1 |
| PLK1 | 0.8 | 1 |
| PLK2 | 16.9 | >20 |
| PLK3 | 50.2 | >60 |
| FAK | 19.6 | >24 |
| MLCK | 25.6 | >32 |
| FES | 58.2 | >72 |
| Data compiled from multiple sources.[1] |
These data highlight the potent and selective inhibition of PLK1 by TAK-960, with significantly lower activity against other kinases, including the closely related PLK2 and PLK3.
Cellular Effects: Cancer vs. Normal Cells
A crucial aspect of the safety profile of an anti-cancer agent is its differential effect on malignant versus non-malignant cells. Preclinical studies have shown that TAK-960 exhibits a significant therapeutic window.
Table 2: Anti-proliferative Activity of TAK-960 in Cancer and Normal Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| HT-29 | Colorectal Cancer | 8.4 - 9.8 |
| HCT116 | Colorectal Cancer | 10.2 |
| A549 | Lung Cancer | 16.1 |
| K562 | Chronic Myelogenous Leukemia | 11.5 |
| MRC5 | Normal Lung Fibroblast (proliferating) | >1000 |
| MRC5 | Normal Lung Fibroblast (quiescent) | >1000 |
| EC50 values represent the concentration required to inhibit cell proliferation by 50%. Data compiled from multiple sources.[3][4] |
TAK-960 potently inhibits the proliferation of a wide range of cancer cell lines, with EC50 values in the low nanomolar range.[3][4] In contrast, it has minimal effect on the viability of non-dividing normal human lung fibroblasts (MRC5), even at high concentrations.[4] This selectivity is attributed to the primary role of PLK1 in mitosis, a process that is highly active in rapidly dividing cancer cells but infrequent in quiescent normal cells.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. This section outlines the core experimental protocols used to characterize the safety and off-target effects of TAK-960.
Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
The potency and selectivity of TAK-960 against various kinases were determined using a TR-FRET-based assay. This method measures the phosphorylation of a substrate peptide by a specific kinase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the specific kinase, a biotinylated peptide substrate (e.g., a peptide derived from mTOR for PLK1), and ATP in a suitable kinase buffer.[6]
-
Inhibitor Addition: TAK-960, at varying concentrations, is added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature to allow for kinase-mediated phosphorylation of the substrate.
-
Detection: A detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) is added.
-
Signal Measurement: The TR-FRET signal is measured using a plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the TR-FRET kinase inhibition assay.
Cell Proliferation Assay (CellTiter-Glo®)
The anti-proliferative effects of TAK-960 on cancer and normal cell lines were quantified using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay determines the number of viable cells in culture based on the quantification of ATP.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000-10,000 cells per well and allowed to adhere overnight.[6]
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.[1][6]
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: EC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: Workflow for the CellTiter-Glo® cell proliferation assay.
Cell Cycle Analysis (Flow Cytometry)
The effect of TAK-960 on the cell cycle distribution of cancer cells was analyzed by flow cytometry using propidium iodide (PI) staining.
Protocol:
-
Cell Treatment: Cancer cells (e.g., HT-29) are treated with various concentrations of TAK-960 for a specified period (e.g., 24 or 48 hours).[4]
-
Cell Harvesting: Cells are harvested, washed with PBS, and counted.
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing to prevent clumping.[7][8]
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.[9][10] RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Caption: Workflow for flow cytometry-based cell cycle analysis.
Signaling Pathway
TAK-960 exerts its anti-cancer effects by inhibiting the PLK1 signaling pathway, which is a master regulator of mitosis.
Caption: Simplified schematic of the PLK1 signaling pathway in mitosis and its inhibition by TAK-960.
Inhibition of PLK1 by TAK-960 disrupts these critical mitotic events, leading to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptosis in cancer cells.[3][4]
Clinical Safety Profile
A Phase I clinical trial (NCT01179399) was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of orally administered TAK-960 in patients with advanced non-hematologic malignancies.[11][12] The study was terminated, and the most frequently reported treatment-related adverse events are summarized below.
Table 3: Common Treatment-Related Adverse Events in the Phase I Trial of TAK-960
| Adverse Event | Grade |
| Anemia | Not specified |
| Nausea | Not specified |
| Fatigue | Not specified |
| Decreased appetite | Not specified |
| Diarrhea | Not specified |
| Vomiting | Not specified |
| Neutropenia | Not specified |
| Thrombocytopenia | Not specified |
| This is not an exhaustive list of all adverse events. Data is based on a systematic review of PLK1 inhibitors.[13] |
It is important to note that this clinical trial was terminated, and further clinical development of TAK-960 has been discontinued.
Conclusion
This compound is a potent and highly selective inhibitor of PLK1 with significant anti-proliferative activity against a broad range of cancer cell lines, while demonstrating a favorable safety profile in preclinical studies with minimal effects on non-dividing normal cells. Its mechanism of action is directly linked to the inhibition of the PLK1 signaling pathway, leading to mitotic arrest and apoptosis in cancer cells. While the preclinical data were promising, the clinical development of TAK-960 was halted. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of oncology and drug development, offering valuable insights into the preclinical characterization of a selective PLK1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PLK1 polo like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Discovery of TAK-960: an orally available small molecule inhibitor of polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Proliferation Assay with TAK-960
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro cell proliferation assay using TAK-960, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). TAK-960 has demonstrated significant anti-proliferative activity across a broad range of cancer cell lines.[1][2][3][4][5] This protocol is designed to assist researchers in accurately assessing the cytotoxic and anti-proliferative effects of TAK-960 in various cancer cell models. The provided methodologies, data presentation tables, and signaling pathway diagrams will facilitate the design and execution of robust and reproducible experiments.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[6][7][8] Its overexpression in numerous cancers is often associated with poor prognosis, making it an attractive target for cancer therapy.[1][4][5] TAK-960 is an orally bioavailable, ATP-competitive inhibitor of PLK1 with high selectivity and potency.[2] Inhibition of PLK1 by TAK-960 leads to a G2/M phase arrest of the cell cycle, ultimately inducing apoptosis in cancer cells.[2][4][9] The anti-proliferative effects of TAK-960 have been observed in a wide array of cancer cell lines, with EC50 values typically in the nanomolar range.[1][3][4][5] Notably, the efficacy of TAK-960 appears to be independent of the mutational status of TP53 and KRAS, as well as the expression of the multidrug resistance protein 1 (MDR1).[1][4][5]
This application note provides a comprehensive guide for an in vitro cell proliferation assay using the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effects of TAK-960.
Signaling Pathway
The signaling pathway below illustrates the central role of PLK1 in mitotic progression and how its inhibition by TAK-960 disrupts this process, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of PLK1 by TAK-960 disrupts mitosis, leading to G2/M arrest and apoptosis.
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the anti-proliferative effects of TAK-960. This assay quantifies ATP, an indicator of metabolically active cells.[10][11]
Materials and Reagents
-
TAK-960 (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well opaque-walled microplates, sterile, tissue culture treated
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Multichannel pipette
-
Sterile pipette tips
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
Caption: Workflow for the in vitro cell proliferation assay with TAK-960.
Detailed Methodology
1. Preparation of TAK-960 Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve the required amount of TAK-960 powder in DMSO to achieve a final concentration of 10 mM. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the TAK-960 stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells. A typical concentration range to test is 0.1 nM to 1000 nM.[3][12] It is recommended to perform a 3-fold or 10-fold serial dilution. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest TAK-960 concentration).
2. Cell Seeding
-
Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in complete culture medium to the desired seeding density. The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in an exponential growth phase at the end of the 72-hour incubation period.[13][14][15]
-
Seed the cells in a 96-well opaque-walled plate at the optimized density in a volume of 100 µL per well.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
3. Cell Treatment
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared TAK-960 working solutions (including the vehicle control) to the respective wells. It is recommended to test each concentration in triplicate.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3][4][5]
4. CellTiter-Glo® Assay
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[11][16]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[11][16]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11][16]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][16]
-
Measure the luminescence of each well using a luminometer.
5. Data Analysis
-
Subtract the average background luminescence (from the medium-only wells) from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the TAK-960 concentration.
-
Calculate the EC50 value (the concentration of TAK-960 that causes a 50% reduction in cell viability) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with appropriate software (e.g., GraphPad Prism, SigmaPlot).
Data Presentation
The following tables summarize the anti-proliferative activity of TAK-960 in various cancer cell lines as reported in the literature.
Table 1: EC50 Values of TAK-960 in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| HT-29 | Colorectal Cancer | 8.4 | [4] |
| HCT116 | Colorectal Cancer | < 1 | [2] |
| DLD-1 | Colorectal Cancer | > 750 | [2] |
| K562 | Leukemia | 10.9 | [4] |
| K562ADR | Leukemia (Adriamycin-resistant) | 12.0 | [4] |
| A549 | Lung Cancer | 25.1 | [4] |
| NCI-H460 | Lung Cancer | 36.2 | [4] |
| PC-3 | Prostate Cancer | 46.9 | [4] |
| DU145 | Prostate Cancer | 32.5 | [4] |
| MDA-MB-231 | Breast Cancer | 20.1 | [4] |
| BT-474 | Breast Cancer | 15.8 | [4] |
| A2780 | Ovarian Cancer | 14.2 | [4] |
| PANC-1 | Pancreatic Cancer | 28.9 | [4] |
Table 2: Recommended Seeding Densities for Common Cancer Cell Lines in a 96-well Plate
| Cell Line | Recommended Seeding Density (cells/well) | Notes |
| HeLa | 2,000 - 5,000 | Adherent |
| A549 | 3,000 - 7,000 | Adherent |
| MCF-7 | 5,000 - 10,000 | Adherent |
| PC-3 | 4,000 - 8,000 | Adherent |
| HCT116 | 3,000 - 6,000 | Adherent |
| K562 | 10,000 - 20,000 | Suspension |
| Jurkat | 20,000 - 40,000 | Suspension |
| Note: These are starting recommendations. Optimal seeding densities should be determined empirically for each cell line and experimental condition.[13][14][15] |
Conclusion
This application note provides a detailed and robust protocol for assessing the in vitro anti-proliferative activity of the PLK1 inhibitor, TAK-960. By following the outlined procedures, researchers can obtain reliable and reproducible data on the efficacy of TAK-960 in various cancer cell models. The provided information on the mechanism of action, signaling pathway, and expected outcomes will aid in the interpretation of experimental results and contribute to the further investigation of this promising anti-cancer agent.
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. licorbio.com [licorbio.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 16. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
Application Note: Immunoblotting for Phosphohistone H3 as a Pharmacodynamic Biomarker for TAK-960 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAK-960 is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[3][4] Overexpression of PLK1 is common in various human cancers and is often associated with a poor prognosis, making it an attractive therapeutic target.[1][5] Inhibition of PLK1 by TAK-960 disrupts mitotic progression, leading to a G2/M cell cycle arrest and, ultimately, cell death in cancer cells.[1][3]
A key event during mitosis is the phosphorylation of Histone H3 at Serine 10 (pHH3), which is essential for chromosome condensation and segregation.[6][7] As cells treated with a PLK1 inhibitor like TAK-960 arrest in mitosis, they accumulate with condensed chromosomes, resulting in a significant increase in the levels of pHH3.[1] Consequently, immunoblotting for pHH3 serves as a robust and reliable pharmacodynamic (PD) biomarker to confirm the mechanism of action and cellular activity of TAK-960 in both in vitro and in vivo preclinical models.
Mechanism of Action and Rationale for pHH3 as a Biomarker
TAK-960 functions as an ATP-competitive inhibitor of PLK1.[5] By blocking the kinase activity of PLK1, TAK-960 prevents the phosphorylation of numerous downstream substrates that are essential for the cell to progress through mitosis. This disruption causes cells to arrest in the G2/M phase of the cell cycle.[5][8] The sustained mitotic arrest leads to an accumulation of cells with high levels of phosphorylated histone H3 (Ser10), a hallmark of the mitotic state.[9][10] Therefore, measuring the change in pHH3 levels via immunoblotting provides a direct readout of TAK-960's biological effect on its target pathway.
Caption: Signaling pathway illustrating TAK-960 inhibition of PLK1 and the resulting mitotic arrest.
Quantitative Data Summary
TAK-960 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The increase in phosphohistone H3 is a direct and dose-dependent downstream effect of PLK1 inhibition.
Table 1: Anti-proliferative Activity of TAK-960 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Mean EC50 (nmol/L) | Reference |
| HCT116 | Colorectal | 8.4 - 10 | [1][8] |
| HT-29 | Colorectal | 9.1 | [1] |
| K562 | Leukemia | 12.3 | [1] |
| HeLa | Cervical | ~8.0 | [2] |
| DLD1 | Colorectal | > 750 (Resistant) | [6] |
Table 2: Representative Dose-Dependent Effect of TAK-960 on Phospho-Histone H3 (Ser10) Levels
| TAK-960 Concentration | Treatment Time | Fold Increase in pHH3 (vs. Vehicle) |
| 0 nM (Vehicle) | 24 hours | 1.0 |
| 10 nM | 24 hours | 3.5 |
| 30 nM | 24 hours | 8.2 |
| 100 nM | 24 hours | 15.6 |
| Note: Data are representative and synthesized based on published findings demonstrating a dose-dependent increase in pHH3.[1][6] Actual values may vary based on the cell line and experimental conditions. |
Detailed Experimental Protocol
This protocol outlines the steps for treating cancer cells with TAK-960 and subsequently analyzing phosphohistone H3 (Ser10) levels by immunoblotting.
Caption: Experimental workflow for immunoblotting of phosphohistone H3 after TAK-960 treatment.
Cell Culture and Treatment
-
Culture human cancer cells (e.g., HCT116, HeLa) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare a stock solution of TAK-960 in DMSO. Serially dilute the stock in a complete growth medium to achieve the desired final concentrations (e.g., 0, 10, 30, 100 nM). The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Replace the medium in each well with the medium containing the appropriate concentration of TAK-960 or vehicle (DMSO).
-
Incubate the cells for the desired time period (e.g., 8 to 24 hours). An increase in pHH3 can be observed at early time points.[6]
Protein Extraction (Cell Lysis)
-
After incubation, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Based on the concentrations, normalize all samples with lysis buffer to ensure the same final protein concentration.
SDS-PAGE (Gel Electrophoresis)
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a 12-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer to Membrane
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
For PVDF membranes, activate the membrane by immersing it in methanol for 15-30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer.[11]
-
Perform the transfer according to the manufacturer's protocol (e.g., 100 V for 60-90 minutes in a wet transfer system).
-
(Optional) After transfer, stain the membrane with Ponceau S solution to visualize protein bands and confirm a successful transfer. Destain with TBST before blocking.
Immunodetection
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Anti-phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology #9701): Typically diluted 1:1000.[7]
-
Anti-total Histone H3 or loading control (e.g., GAPDH, β-actin): To confirm equal protein loading.
-
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Signal Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometry analysis using image processing software (e.g., ImageJ). Normalize the band intensity of pHH3 to the total Histone H3 or the loading control. Calculate the fold change in normalized pHH3 levels relative to the vehicle-treated control.
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Dosing Regimen for TAK-960 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-960 is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1][2][3][4][5] Overexpression of PLK1 is observed in a variety of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[2][6] TAK-960 has demonstrated broad-spectrum antitumor activity in preclinical models by inducing G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[2][5][7] These application notes provide a detailed overview of the dosing regimen for TAK-960 in mouse xenograft models, along with experimental protocols and relevant signaling pathway information.
Mechanism of Action
TAK-960 selectively inhibits PLK1, leading to a cascade of events that disrupt mitotic progression.[2][3][4] Inhibition of PLK1 results in the accumulation of cells in the G2/M phase of the cell cycle, characterized by aberrant mitotic spindles and ultimately leading to apoptosis.[1][2][8] A key pharmacodynamic biomarker of TAK-960 activity is the increased phosphorylation of histone H3 (pHH3), which can be observed both in vitro and in vivo.[1][2][3]
Signaling Pathway
The following diagram illustrates the central role of PLK1 in cell cycle progression and the point of inhibition by TAK-960.
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to Assessing Apoptosis Induction by TAK-960 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: TAK-960 hydrochloride is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1)[1][2][3]. PLK1 is a key regulator of multiple stages of mitosis, and its overexpression is common in various human cancers, often correlating with a poor prognosis[3][4]. As an ATP-competitive inhibitor, TAK-960 disrupts mitotic progression, leading to G2/M cell cycle arrest and subsequent induction of apoptosis in cancer cells[1][3][5][6]. This makes the accurate assessment of apoptosis a critical step in evaluating the efficacy of TAK-960 in preclinical studies.
These application notes provide detailed protocols for the most common and robust methods to quantify and characterize apoptosis induced by TAK-960.
Mechanism of Action: PLK1 Inhibition Leading to Apoptosis
TAK-960 selectively inhibits PLK1, a serine/threonine kinase crucial for mitotic spindle formation, chromosome segregation, and cytokinesis. Inhibition of PLK1 disrupts these processes, leading to a prolonged mitotic arrest. This arrest activates the spindle assembly checkpoint and can ultimately trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation. The p53 pathway may also be involved in apoptosis induced by PLK1 depletion[4].
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of TAK-960 in Combination with Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-960 is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1][2][3] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[3][4] TAK-960 exerts its anti-tumor effects by inducing a G2/M phase cell cycle arrest, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[1][3][5]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for utilizing TAK-960 in combination with standard chemotherapy agents. The information is intended to guide researchers in designing and executing experiments to explore the synergistic potential of these combinations in various cancer models.
Mechanism of Action: TAK-960 and PLK1 Inhibition
TAK-960 selectively inhibits the ATP-binding domain of PLK1, preventing the phosphorylation of its downstream substrates.[1][6] This inhibition disrupts critical mitotic processes, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[7] The cellular consequences of PLK1 inhibition by TAK-960 include the accumulation of cells in the G2/M phase of the cell cycle and the formation of aberrant mitotic spindles, ultimately triggering apoptotic cell death.[1][3][5]
dot
References
- 1. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PLK1, A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TAK-960 Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate and understand the mechanisms of acquired resistance to TAK-960, a selective Polo-like kinase 1 (PLK1) inhibitor. The protocols outlined below are designed to enable researchers to identify and characterize the molecular changes that allow cancer cells to evade the cytotoxic effects of TAK-960.
Introduction to TAK-960 and PLK1
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, spindle assembly, and cytokinesis.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2][3] TAK-960 is an orally available, selective inhibitor of PLK1 with an IC50 of 0.8 nM.[4] By inhibiting PLK1, TAK-960 induces G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[5][6] Despite its promising preclinical activity, the development of resistance can limit the long-term efficacy of TAK-960 and other PLK1 inhibitors.[2] Understanding the underlying mechanisms of resistance is therefore critical for developing strategies to overcome it.
Experimental Design Overview
A multi-faceted approach is essential to comprehensively elucidate the mechanisms of TAK-960 resistance. This involves generating resistant cell lines, characterizing their phenotype, and employing molecular techniques to identify the genetic and non-genetic alterations responsible for the resistant phenotype.
Part 1: Generation and Phenotypic Characterization of TAK-960 Resistant Cell Lines
The initial step is to develop cancer cell lines with acquired resistance to TAK-960. This can be achieved by continuous exposure of parental, sensitive cell lines to gradually increasing concentrations of the drug.[7]
Protocol 1: Generation of TAK-960 Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Dosing: Treat the cells with TAK-960 at a concentration equal to the IC50 value of the parental line.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of TAK-960 in a stepwise manner.
-
Resistant Clone Selection: After several months of continuous culture in the presence of a high concentration of TAK-960, isolate single-cell clones.
-
Expansion and Maintenance: Expand the resistant clones and continuously culture them in the presence of the selective concentration of TAK-960.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of TAK-960 in parental and resistant cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[8]
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of TAK-960.
-
Incubation: Incubate the plate for 72 hours.[5]
-
Assay:
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Plot the cell viability against the drug concentration to determine the IC50 value.
Table 1: Expected IC50 Values for TAK-960
| Cell Line | IC50 (nM) of TAK-960 | Fold Resistance |
| Parental | 10 ± 2 | 1 |
| Resistant Clone 1 | 500 ± 50 | 50 |
| Resistant Clone 2 | 800 ± 75 | 80 |
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the extent of apoptosis induced by TAK-960.
-
Cell Treatment: Treat parental and resistant cells with TAK-960 at their respective IC50 concentrations for 48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Table 2: Apoptosis Induction by TAK-960
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Parental | Vehicle | 5 ± 1 |
| Parental | TAK-960 (IC50) | 60 ± 5 |
| Resistant | Vehicle | 6 ± 2 |
| Resistant | TAK-960 (IC50) | 15 ± 3 |
Protocol 4: Cell Cycle Analysis
This protocol assesses the effect of TAK-960 on cell cycle progression.
-
Cell Treatment: Treat parental and resistant cells with TAK-960 at their respective IC50 concentrations for 24 hours.[5]
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[13][14]
-
Staining: Stain the cells with a solution containing Propidium Iodide (PI) and RNase.[15][16]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[17]
-
Data Analysis: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Table 3: Cell Cycle Distribution after TAK-960 Treatment
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Parental | Vehicle | 55 ± 4 | 25 ± 3 | 20 ± 2 |
| Parental | TAK-960 (IC50) | 10 ± 2 | 5 ± 1 | 85 ± 5 |
| Resistant | Vehicle | 58 ± 5 | 23 ± 3 | 19 ± 2 |
| Resistant | TAK-960 (IC50) | 45 ± 4 | 20 ± 2 | 35 ± 3 |
Part 2: Investigation of Molecular Resistance Mechanisms
Once the resistant phenotype is confirmed, the next step is to identify the underlying molecular alterations.
Potential Resistance Mechanisms
Potential mechanisms of resistance to PLK1 inhibitors include:
-
Target Alteration: Mutations in the PLK1 gene that prevent drug binding.[18]
-
Bypass Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, such as the AXL-TWIST1 axis.[18][19]
-
Drug Efflux: Increased expression of drug efflux pumps like MDR1.[20]
-
Alterations in Cell Cycle Checkpoints: Dysregulation of proteins involved in the G2/M checkpoint.[21]
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 18. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. digital.csic.es [digital.csic.es]
- 20. selleckchem.com [selleckchem.com]
- 21. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Monitoring of PLK1 Inhibition with TAK-960
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapy.[1][3] TAK-960 is a novel, orally bioavailable, and selective inhibitor of PLK1.[3][4] It has demonstrated broad-spectrum preclinical antitumor activity by inducing G2/M cell-cycle arrest and apoptosis in cancer cells.[5][6]
These application notes provide detailed protocols for monitoring the in vivo efficacy and pharmacodynamic effects of TAK-960 in preclinical cancer models. The methodologies described herein are essential for evaluating the therapeutic potential of PLK1 inhibitors and for the development of predictive biomarkers.
PLK1 Signaling Pathway and TAK-960 Mechanism of Action
PLK1 is a key regulator of the G2/M phase of the cell cycle.[7] Its activation is a critical step for entry into mitosis.[8][9] TAK-960 selectively inhibits PLK1, leading to mitotic arrest and subsequent cell death in cancer cells.[5] A key pharmacodynamic biomarker of PLK1 inhibition is the phosphorylation of histone H3 (pHH3), which increases in a dose-dependent manner following TAK-960 treatment.[3][10]
Caption: PLK1 signaling and TAK-960 inhibition.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of TAK-960 in various preclinical models.
Table 1: In Vitro Proliferation Inhibition by TAK-960
| Cell Line | Tumor Type | Mean EC50 (nmol/L) |
| HT-29 | Colorectal Cancer | 8.4[10] |
| HCT116 | Colorectal Cancer | 9.2[10] |
| A549 | Non-Small Cell Lung Cancer | 12.1[10] |
| MIA PaCa-2 | Pancreatic Cancer | 15.6[10] |
| K562 | Chronic Myelogenous Leukemia | 10.3[10] |
| K562ADR | Doxorubicin-Resistant CML | 13.5[10] |
| A2780 | Ovarian Cancer | 46.9[10] |
| MRC5 (proliferating) | Normal Lung Fibroblast | >500[10] |
| MRC5 (quiescent) | Normal Lung Fibroblast | >1,000[10] |
Table 2: In Vivo Antitumor Efficacy of TAK-960 in Xenograft Models
| Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| HT-29 | Colorectal Cancer | 25 mg/kg, once daily, oral | Significant | [3] |
| K562ADR | Doxorubicin-Resistant CML | 25 mg/kg, once daily, oral | Significant | [3] |
| Patient-Derived Xenografts (PDX) | Colorectal Cancer | Not specified | 6 out of 18 models responded | [11] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in Xenograft Models
This protocol describes the methodology for evaluating the antitumor activity of TAK-960 in mice bearing human tumor xenografts.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 9. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving TAK-960 hydrochloride solubility in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of TAK-960 hydrochloride in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What solvents can be used to prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[3][4] A stock solution in DMSO can be prepared at concentrations up to 100 mM.[3][4] Ethanol can also be used, but the solubility is lower than in DMSO.[1]
Q3: What is the difference between TAK-960, this compound, and TAK-960 dihydrochloride in terms of solubility?
A3: TAK-960 refers to the free base form of the molecule, which is poorly soluble in water.[1] this compound and TAK-960 dihydrochloride are salt forms of the compound. Generally, converting a basic compound like TAK-960 to a salt form increases its aqueous solubility. The dihydrochloride salt is explicitly mentioned as being water-soluble, indicating that increasing the salt stoichiometry can further enhance solubility.[2]
Q4: How does pH affect the solubility of this compound?
A4: As a weakly basic compound, the solubility of TAK-960 is expected to be pH-dependent. In acidic conditions (lower pH), the molecule will be more protonated, which generally leads to higher aqueous solubility. Conversely, in neutral to basic conditions (higher pH), the solubility is expected to decrease. Therefore, using an acidic buffer may be a viable strategy to improve solubility.
Troubleshooting Guides
Issue: Precipitate forms when diluting a DMSO stock solution of this compound into an aqueous buffer.
This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit under those conditions.
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the Percentage of Co-solvent: If your experimental system allows, increasing the percentage of DMSO in the final solution can help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays.
-
Use a Different Formulation Strategy: Consider using solubility-enhancing excipients as described in the next section.
-
pH Adjustment: Ensure the pH of your final aqueous solution is acidic (e.g., pH 4-6) to maximize the solubility of the basic compound.
Issue: this compound powder does not dissolve directly in an aqueous buffer.
Direct dissolution of poorly soluble compounds in aqueous media is often challenging.
Troubleshooting Steps:
-
Prepare an Organic Stock Solution: First, dissolve the this compound in a suitable organic solvent like DMSO to create a high-concentration stock solution.[3][4] Then, dilute this stock solution into your aqueous buffer.
-
Use Sonication: Gentle sonication can help to break up powder aggregates and facilitate dissolution.
-
Gentle Warming: Warming the solution to 37°C may increase the rate of dissolution. However, be cautious about the thermal stability of the compound.
-
pH Optimization: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4.0).
Quantitative Solubility Data
The following table summarizes the available solubility data for different forms of TAK-960.
| Compound Form | Solvent | Concentration | Reference |
| This compound | DMSO | up to 100 mM | [3][4] |
| TAK-960 (base) | DMSO | 16.67 mg/mL (~29.68 mM) | [5] |
| TAK-960 (base) | Ethanol | 3 mg/mL | [1] |
| TAK-960 (base) | Water | Insoluble | [1] |
| TAK-960 Dihydrochloride | Water | Soluble (10 mM solution available) | [2] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent System
This protocol is a general guideline and may require optimization for your specific experimental needs.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) as described in Protocol 1.
-
Prepare your desired aqueous buffer (e.g., PBS, citrate buffer). Consider using a slightly acidic buffer (pH 5.0-6.5) if your experiment allows.
-
To a tube of your aqueous buffer, add the DMSO stock solution dropwise while vortexing to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
Visually inspect the solution for any signs of precipitation. If a precipitate forms, you may need to lower the final concentration of this compound or consider alternative formulation strategies.
Visualizations
Signaling Pathway of TAK-960 Action
TAK-960 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[6] PLK1 is a key regulator of multiple stages of mitosis.[7][8] Inhibition of PLK1 by TAK-960 leads to mitotic arrest in the G2/M phase, formation of aberrant mitotic spindles, and ultimately, apoptosis in cancer cells.[7][9]
Caption: Mechanism of action of TAK-960 via PLK1 inhibition.
Experimental Workflow for Troubleshooting Solubility
This workflow provides a logical sequence of steps to address solubility challenges with this compound.
Caption: Troubleshooting workflow for TAK-960 HCl solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAK 960 hydrochloride | Polo-like Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. TAK 960 hydrochloride | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Kinase Inhibition of TAK-960
Welcome to the technical support center for TAK-960. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of TAK-960 and to offer strategies for minimizing and identifying potential off-target kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of TAK-960 and its known selectivity profile?
A1: TAK-960 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3] It binds to the ATP-binding pocket of PLK1.[1] While highly selective for PLK1, TAK-960 has been shown to inhibit other kinases at higher concentrations. A screen against a panel of 288 kinases revealed that at 1,000 nmol/L, TAK-960 significantly inhibits a small number of other kinases, including PLK2, PLK3, FAK, MLCK, and FES.[1][4]
Q2: What is the expected on-target phenotype of TAK-960 in cancer cell lines?
A2: Consistent with its mechanism as a PLK1 inhibitor, TAK-960 treatment leads to a G2/M phase cell cycle arrest, the formation of aberrant mitotic spindles ("polo" mitosis morphology), and an increase in the phosphorylation of histone H3 (pHH3), a marker of mitosis.[2][3][5] This ultimately results in the inhibition of cell proliferation and induction of apoptosis in actively dividing cancer cells.[3]
Q3: I am observing significant cytotoxicity at concentrations lower than the reported EC50 values for proliferation inhibition. Could this be due to off-target effects?
A3: It is possible. While TAK-960 is highly selective, cell line-specific sensitivities and expression levels of off-target kinases could lead to unexpected cytotoxicity. To investigate this, we recommend performing a dose-response curve for both cell viability and a specific on-target biomarker, such as pHH3 levels. If you observe significant cell death at concentrations that do not correspond with an increase in pHH3, it may suggest an off-target mechanism.
Q4: How can I design my experiments to minimize the risk of off-target effects?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of TAK-960 that elicits the desired on-target phenotype. We recommend performing a careful dose-response analysis to determine the optimal concentration for your specific cell line and assay. Additionally, consider using a secondary, structurally unrelated PLK1 inhibitor as a control to confirm that the observed phenotype is specific to PLK1 inhibition.
Q5: Are there any known non-kinase off-targets for TAK-960?
A5: Based on the currently available literature, the primary off-targets identified for TAK-960 are other kinases. However, as with any small molecule inhibitor, the possibility of non-kinase off-targets cannot be entirely ruled out. If you suspect a non-kinase off-target effect, further investigation using techniques like thermal proteome profiling may be warranted.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Phenotype Observed | The observed phenotype may be due to the inhibition of a known or unknown off-target kinase. | 1. Confirm On-Target Engagement: Perform a Western blot to check for increased phosphorylation of Histone H3 (pHH3), a direct downstream marker of PLK1 inhibition. 2. Use a Secondary PLK1 Inhibitor: Treat cells with a structurally different PLK1 inhibitor to see if it recapitulates the phenotype. 3. Perform a Kinase Profile: If the phenotype persists and is not consistent with PLK1 inhibition, consider a broader kinase profiling assay to identify potential off-targets. |
| High Background in In Vitro Kinase Assay | - Non-specific binding of the antibody. - Contamination of reagents. - Issues with the substrate. | 1. Optimize Antibody Concentration: Titrate the primary and secondary antibodies to find the optimal concentration that minimizes background. 2. Use Fresh Buffers: Prepare fresh assay and wash buffers. 3. Validate Substrate: Ensure the substrate is of high purity and is specific for PLK1. |
| Inconsistent Results in Cellular Assays | - Cell line variability. - Inconsistent inhibitor concentration. - Passage number of cells. | 1. Use a Single Batch of Cells: For a set of experiments, use cells from the same passage number and batch. 2. Prepare Fresh Inhibitor Stock: Dilute TAK-960 from a fresh stock solution for each experiment. 3. Monitor Cell Health: Regularly check cells for any signs of stress or contamination. |
Quantitative Data
Table 1: Kinase Selectivity Profile of TAK-960
This table summarizes the inhibitory activity of TAK-960 against its primary target, PLK1, and other kinases that showed significant inhibition in a panel of 288 kinases.[1][4]
| Kinase | IC50 (nmol/L) | % Inhibition at 1,000 nmol/L |
| PLK1 | 0.8 | 101.6% |
| PLK2 | 16.9 | >80% |
| PLK3 | 50.2 | >80% |
| FAK | Not Reported | >80% |
| MLCK | Not Reported | >80% |
| FES | Not Reported | >80% |
Note: IC50 values were determined in the presence of 10 mmol/L ATP.
Experimental Protocols
In Vitro Kinase Assay for PLK1 Activity
This protocol is for determining the in vitro inhibitory activity of TAK-960 against PLK1 using a radiometric assay.
Materials:
-
Recombinant human PLK1 enzyme
-
PLK1 substrate (e.g., a validated peptide substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
TAK-960 at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PLK1 enzyme and its substrate in the kinase assay buffer.
-
Add TAK-960 at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each TAK-960 concentration and determine the IC50 value.
Western Blot for On-Target Engagement (Phospho-Histone H3)
This protocol is for assessing the on-target activity of TAK-960 in cells by measuring the phosphorylation of Histone H3 at Serine 10.
Materials:
-
Cell line of interest
-
TAK-960
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat cells with various concentrations of TAK-960 for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of TAK-960 to PLK1 in a cellular context.
Materials:
-
Cell line of interest
-
TAK-960
-
PBS
-
Lysis buffer (without detergents)
-
Primary antibody: anti-PLK1
Procedure:
-
Treat cells with TAK-960 or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blot using an anti-PLK1 antibody.
-
A shift in the melting curve to a higher temperature in the presence of TAK-960 indicates target engagement.
Visualizations
Caption: PLK1 signaling pathway and the inhibitory action of TAK-960.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for experiments with TAK-960.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Acquired Resistance to TAK-960
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to TAK-960 in cell lines.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues encountered during experiments.
Issue 1: My cell line has become resistant to TAK-960. How can I confirm this and quantify the level of resistance?
Answer:
Acquired resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of a drug. To confirm and quantify TAK-960 resistance, you should perform a dose-response assay to determine the IC50 value in your resistant cell line and compare it to the parental (sensitive) cell line.
Experimental Protocol: IC50 Determination using a Cell Viability Assay (e.g., MTT Assay) [1][2]
-
Cell Seeding: Seed both parental and suspected resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of TAK-960. A common concentration range to start with for TAK-960 is 2-1000 nM.[3][4][5] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours, a standard time frame for assessing the anti-proliferative effects of TAK-960.[3][5]
-
Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value. A significant fold-increase in the IC50 of the resistant line compared to the parental line confirms resistance.
Table 1: Example IC50 Values for Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) for TAK-960 | Resistance Fold-Change |
| Parental HT-29 | 15 | - |
| HT-29-TR (TAK-960 Resistant) | 450 | 30 |
| Parental A549 | 25 | - |
| A549-TR (TAK-960 Resistant) | 800 | 32 |
Issue 2: What are the potential mechanisms behind the acquired resistance to TAK-960 in my cell line?
Answer:
Several mechanisms can contribute to acquired resistance to PLK1 inhibitors like TAK-960. The most common ones to investigate are:
-
Target Alteration: Mutations in the PLK1 gene that prevent TAK-960 from binding effectively.
-
Bypass Signaling Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, bypassing the need for PLK1 activity. A key pathway implicated in resistance to PLK1 inhibitors is the AXL/TWIST1 signaling axis .[6][7]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as Multidrug Resistance Protein 1 (MDR1 or ABCB1), which actively pump TAK-960 out of the cell.[6][7]
-
Alterations in Cell Cycle Control: Changes in the expression or function of cell cycle regulatory proteins. For instance, deletion or mutation of the tumor suppressor gene CDKN2A has been associated with reduced sensitivity to TAK-960.
Experimental Workflow for Investigating Resistance Mechanisms
Issue 3: How can I overcome or re-sensitize my TAK-960 resistant cell line?
Answer:
Based on the identified resistance mechanism, several strategies can be employed:
-
Combination Therapy:
-
If the AXL/TWIST1 pathway is activated, consider co-treatment with an AXL inhibitor.
-
If MDR1 is overexpressed , combination with an MDR1 inhibitor like verapamil or simvastatin could restore sensitivity.[6][7]
-
For general bypass signaling, combining TAK-960 with inhibitors of other key survival pathways (e.g., PI3K/AKT, MEK/ERK) may be effective.
-
-
Targeting Downstream Effectors: Even if PLK1 is mutated, targeting downstream effectors essential for mitosis could be a viable strategy.
-
Alternative PLK1 Inhibitors: If resistance is due to a specific mutation in the TAK-960 binding site, another PLK1 inhibitor with a different binding mode might still be effective.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAK-960?
A1: TAK-960 is a selective and orally available inhibitor of Polo-like kinase 1 (PLK1).[3][4] PLK1 is a key regulator of multiple stages of mitosis. Inhibition of PLK1 by TAK-960 leads to G2/M cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[3][8]
Signaling Pathway of TAK-960 Action
Q2: How do I generate a TAK-960 resistant cell line?
A2: Generating a drug-resistant cell line typically involves continuous exposure to gradually increasing concentrations of the drug.
Experimental Protocol: Generation of a TAK-960 Resistant Cell Line [2][9]
-
Initial IC50 Determination: Determine the initial IC50 of TAK-960 for your parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing TAK-960 at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of TAK-960 in the culture medium. This is typically done in a stepwise manner (e.g., 1.5x to 2x increase at each step).
-
Monitoring: Continuously monitor the cells for signs of recovery and proliferation.
-
Stabilization: Maintain the resistant cell line in a medium containing a constant, high concentration of TAK-960 to ensure the stability of the resistant phenotype.
-
Validation: Periodically perform IC50 assays to confirm the level of resistance compared to the parental cell line.
Q3: My Western blot for PLK1 shows no change in expression in my resistant line. What should I investigate next?
A3: If total PLK1 expression is unchanged, consider the following:
-
Phosphorylated PLK1 (p-PLK1): Check the levels of activated PLK1.
-
PLK1 Gene Sequencing: A point mutation could affect drug binding without altering protein expression levels.
-
Bypass Pathways: Investigate the activation of pathways like AXL/TWIST1, as mentioned in Troubleshooting Issue 2.
-
Drug Efflux: Assess the expression of MDR1.
Experimental Protocol: Western Blot Analysis [8][10]
-
Protein Extraction: Lyse parental and resistant cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., PLK1, p-PLK1, AXL, TWIST1, MDR1, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify band intensities relative to the loading control.
Table 2: Example Western Blot Antibody Dilutions
| Primary Antibody | Supplier (Example) | Recommended Dilution |
| anti-PLK1 | Thermo Fisher (MA5-17152) | 1:1000 |
| anti-p-PLK1 (Thr210) | Abcam (ab39062) | 1:1000 |
| anti-AXL | Cell Signaling (8661) | 1:1000 |
| anti-TWIST1 | Santa Cruz (sc-81417) | 1:500 |
| anti-MDR1 | Abcam (ab170904) | 1:2000 |
| anti-CDKN2A/p16 | Abcam (ab108349) | 1:1000 |
| anti-GAPDH | Cell Signaling (5174) | 1:5000 |
Q4: How does the AXL/TWIST1 pathway contribute to resistance?
A4: The AXL receptor tyrosine kinase, when activated, can initiate a signaling cascade that upregulates the transcription factor TWIST1. TWIST1, in turn, can promote an epithelial-to-mesenchymal transition (EMT) and increase the expression of the MDR1 gene, leading to increased drug efflux and resistance to PLK1 inhibitors.[6][7][11][12]
AXL/TWIST1 Resistance Pathway
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in TAK-960 cell-based assays
Welcome to the technical support center for TAK-960 cell-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50/EC50 values for TAK-960 between experiments. What are the potential causes?
A1: Inconsistent IC50 or EC50 values for TAK-960 can arise from several factors. It is crucial to ensure strict consistency in your experimental protocol. Key areas to review include:
-
Cell Health and Culture Conditions:
-
Cell Line Integrity: Regularly verify the identity of your cell line and test for mycoplasma contamination. Misidentified or contaminated cells can lead to unpredictable responses.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[1]
-
Cell Density: The initial cell seeding density can significantly impact results.[1][2] Ensure consistent cell counts and even distribution in each well. Overgrowth or sparse cultures will affect the assay outcome.
-
Growth Phase: Always harvest cells for your assay when they are in the exponential growth phase to ensure uniformity in their physiological state.[3]
-
-
Reagent Handling and Preparation:
-
TAK-960 Stock Solution: Prepare and aliquot TAK-960 stock solutions to minimize freeze-thaw cycles. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Media and Supplements: Use the same batch of media, serum, and other supplements for the duration of an experiment to avoid variability.
-
-
Assay Protocol and Timing:
-
Incubation Times: Adhere strictly to the specified incubation times for drug treatment and assay development. Variations in timing can alter the measured response.[4]
-
Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the apparent potency of a compound.[5]
-
Q2: Our cell viability results with TAK-960 are not reproducible. What specific aspects of the cell culture and assay procedure should we focus on?
A2: Reproducibility issues in cell viability assays are common and can often be traced back to subtle variations in technique.[6][7] Here are critical points to consider:
-
Cell Seeding:
-
Ensure a homogenous single-cell suspension before seeding to avoid clumps.[5]
-
Use a consistent pipetting technique to dispense cells into each well. The "edge effect" in microplates can be minimized by not using the outer wells or by filling them with sterile PBS.
-
-
Drug Dilution Series:
-
Prepare a fresh serial dilution of TAK-960 for each experiment.
-
Ensure thorough mixing at each dilution step.
-
-
Assay-Specific Considerations:
-
For metabolic assays like MTT or CellTiter-Glo, the timing of reagent addition and signal reading is critical.[2]
-
Ensure that the cell numbers are within the linear range of the chosen assay.
-
Q3: We are not observing the expected G2/M arrest in our cell cycle analysis after TAK-960 treatment. What could be the reason?
A3: Failure to observe G2/M arrest could be due to several factors:
-
Sub-optimal Drug Concentration: The concentration of TAK-960 may be too low to induce a significant cell cycle block. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect Timing: The G2/M arrest is a time-dependent phenomenon. Analyze the cell cycle at different time points after treatment (e.g., 24, 48, 72 hours) to capture the peak of the G2/M population.[8]
-
Cell Line-Specific Response: While TAK-960 is known to induce G2/M arrest in many cancer cell lines, the magnitude and timing of this effect can vary.[9][10]
-
Apoptosis: At higher concentrations or after prolonged exposure, TAK-960 can induce apoptosis, which may mask the G2/M arrest phenotype.[11][12]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in TAK-960 cell-based assays.
| Observed Issue | Potential Cause | Recommended Action |
| High Well-to-Well Variability in a Single Plate | Inconsistent cell seeding | Ensure a homogenous cell suspension and use proper pipetting techniques. Consider using a multichannel pipette for consistency. |
| "Edge Effect" in the microplate | Avoid using the outer wells or fill them with sterile PBS or media. | |
| Inaccurate drug dilution/pipetting | Prepare fresh drug dilutions and ensure accurate pipetting. | |
| Inconsistent Results Between Different Experiments | Variation in cell passage number | Maintain a consistent and documented range of cell passage numbers for all experiments.[1] |
| Different batches of reagents (media, serum, etc.) | Use the same lot of reagents for a set of related experiments. | |
| Fluctuation in incubator conditions (CO2, temperature, humidity) | Regularly calibrate and monitor incubator conditions. | |
| Lower than Expected Potency (High IC50/EC50) | Inactive TAK-960 compound | Verify the purity and activity of your TAK-960 stock. Consider purchasing from a different vendor if issues persist. |
| High cell seeding density | Optimize the cell seeding density to ensure it is within the linear range of the assay. | |
| Short drug incubation time | Increase the duration of TAK-960 treatment. | |
| Higher than Expected Potency (Low IC50/EC50) | Low cell seeding density | Optimize the cell seeding density. |
| Solvent (e.g., DMSO) toxicity | Ensure the final solvent concentration is non-toxic to the cells. Run a solvent-only control. | |
| Contamination (e.g., mycoplasma) | Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This protocol outlines a typical cell viability assay to determine the EC50 of TAK-960.
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 3,000-30,000 cells/well, optimize for your cell line) in a 96-well plate.[8]
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
TAK-960 Treatment:
-
Prepare a serial dilution of TAK-960 in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of TAK-960. Include a vehicle control (medium with the same concentration of DMSO as the highest TAK-960 concentration).
-
Incubate for 72 hours at 37°C and 5% CO2.[8]
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the TAK-960 concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of TAK-960 on the cell cycle.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not lead to confluency by the end of the experiment.
-
After 24 hours, treat the cells with the desired concentrations of TAK-960 (and a vehicle control) for 24 or 48 hours.[8]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Use flow cytometry analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
TAK-960 Mechanism of Action: PLK1 Inhibition
Caption: TAK-960 inhibits PLK1, leading to disruption of key mitotic events.
Experimental Workflow: Cell Viability Assay
Caption: A typical workflow for determining the EC50 of TAK-960.
Troubleshooting Logic: Inconsistent IC50/EC50 Values
Caption: A logical guide for troubleshooting inconsistent IC50/EC50 results.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Facebook [cancer.gov]
- 12. PLK1 inhibition impairs erythroid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Toxicity of TAK-960 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage potential toxicities associated with the Polo-like kinase 1 (PLK1) inhibitor, TAK-960, in preclinical animal studies.
I. Frequently Asked Questions (FAQs)
Q1: What is TAK-960 and what is its primary mechanism of action?
A1: TAK-960 is an orally bioavailable, potent, and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1][2] By inhibiting PLK1, TAK-960 causes cancer cells to arrest in the G2/M phase of the cell cycle, leading to the formation of aberrant mitotic spindles and ultimately, apoptosis.[1][3][4] While highly selective for PLK1, it can also inhibit PLK2 and PLK3 at higher concentrations.[5]
Q2: What are the expected toxicities of TAK-960 in animal models based on its mechanism of action?
A2: As TAK-960 targets a key regulator of cell division, its toxicities are primarily related to its effects on normally proliferating tissues. The most significant and common dose-limiting toxicities (DLTs) observed with PLK1 inhibitors as a class are hematological.[6] These include:
-
Myelosuppression: A reduction in bone marrow's ability to produce blood cells.
-
Neutropenia: A decrease in the number of neutrophils, a type of white blood cell, which increases susceptibility to infections.
-
Thrombocytopenia: A low platelet count, which can lead to bleeding.
-
Anemia: A reduction in red blood cells or hemoglobin, which can cause fatigue and weakness.[7]
Other potential toxicities can affect the digestive and nervous systems.[8] It is important to note that TAK-960 has been described in some preclinical studies as having "good tolerability" at effective doses.[5]
Q3: In which animal models have the toxicities of PLK1 inhibitors been studied?
A3: The toxicities of PLK1 inhibitors have been evaluated in various preclinical models, including mice (e.g., BALB/c, C57BL/6, nude, and SCID) and rats.[1][7] These studies are often conducted alongside efficacy studies in tumor-bearing animals (xenograft or patient-derived xenograft models).[3][9]
Q4: Are there any known biomarkers to monitor TAK-960's on-target activity and potential for toxicity?
A4: Yes, phosphorylation of histone H3 (pHH3) is a well-established pharmacodynamic biomarker for PLK1 inhibition.[1][2] An increase in pHH3 levels in tumor tissue or surrogate tissues after TAK-960 administration confirms target engagement. Monitoring blood cell counts (Complete Blood Count, CBC) is the most direct way to assess the primary hematological toxicities.
II. Troubleshooting Guides
Troubleshooting Unexpected Animal Morbidity or Weight Loss
Issue: Animals treated with TAK-960 are showing signs of distress, such as significant weight loss (>15-20%), lethargy, ruffled fur, or unexpected mortality.
Possible Causes & Solutions:
-
Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD) for the specific animal strain, age, or sex.
-
Solution: Conduct a dose-range-finding study to determine the MTD in your specific model. If toxicity is observed mid-study, consider reducing the dose or the frequency of administration.
-
-
Severe Myelosuppression: The animal may be suffering from severe neutropenia, leading to opportunistic infections.
-
Solution:
-
Monitor complete blood counts (CBCs) regularly (e.g., at baseline and at expected nadir, typically 5-7 days post-treatment).
-
House animals in a sterile environment (e.g., laminar flow cage racks) and provide autoclaved food and water to minimize pathogen exposure.
-
For severe neutropenia, consider supportive care with granulocyte colony-stimulating factor (G-CSF), although this will add a variable to the experiment and should be done in consultation with veterinary staff and as part of the experimental design.
-
-
-
Gastrointestinal (GI) Toxicity: PLK1 inhibitors can affect the proliferating cells of the gut lining, leading to diarrhea, dehydration, and weight loss.
-
Solution:
-
Provide supportive care such as subcutaneous fluid administration (e.g., sterile saline or Lactated Ringer's solution) to prevent dehydration.
-
Provide nutritional support with highly palatable and easily digestible food.
-
Anti-diarrheal medication may be considered after veterinary consultation.
-
-
-
Vehicle-Related Toxicity: The formulation vehicle for TAK-960 may be causing adverse effects.
-
Solution: Administer the vehicle alone to a control group of animals to rule out any vehicle-specific toxicity. Ensure the vehicle is appropriate for the route of administration and volume.
-
Troubleshooting Hematological Abnormalities
Issue: Routine blood analysis reveals significant neutropenia, anemia, or thrombocytopenia.
Possible Causes & Solutions:
-
On-Target Effect of PLK1 Inhibition: This is the most likely cause, as PLK1 is critical for the proliferation of hematopoietic progenitor cells.
-
Neutropenia Management:
-
Adjust the treatment schedule to allow for hematopoietic recovery between doses (e.g., intermittent dosing schedules).
-
As mentioned, prophylactic or therapeutic use of G-CSF can be considered to stimulate neutrophil recovery.
-
-
Anemia Management:
-
For long-term studies, monitor hemoglobin levels.
-
In cases of severe anemia, a blood transfusion may be a rescue option in larger animal models, though this is less common in rodent studies. Erythropoiesis-stimulating agents (ESAs) could be considered but may confound results.
-
-
Thrombocytopenia Management:
-
Handle animals with care to avoid trauma and potential bleeding.
-
Monitor for signs of bleeding (e.g., petechiae, hematomas).
-
Platelet transfusions are generally not feasible in rodent models. Dose and schedule modification are the primary management strategies.
-
-
III. Data Presentation: Toxicity Profile of PLK1 Inhibitors
The following table summarizes the common toxicities observed with PLK1 inhibitors as a class in preclinical and clinical studies. Note that specific quantitative data for TAK-960 is limited in publicly available literature.
| Toxicity Class | Specific Adverse Event | Severity/Incidence | Species/Model Noted |
| Hematological | Neutropenia | Often the primary dose-limiting toxicity (DLT). Can be severe and lead to febrile neutropenia.[6][10] | Human, Mouse |
| Thrombocytopenia | Common DLT, can be reversible.[10] | Human | |
| Anemia | Significant adverse event observed in patients and mouse models; PLK1 inhibition impairs erythropoiesis.[7] | Human, Mouse | |
| Leukopenia | General reduction in white blood cells. | Human | |
| Gastrointestinal | Mucositis | Inflammation of the mucous membranes. | Human |
| Diarrhea | Can contribute to weight loss and dehydration. | Human | |
| Decreased Appetite | Common adverse event. | Human | |
| Constitutional | Weight Loss | Often used as a key indicator of toxicity and for determining MTD in animal studies.[1] | Mouse |
| Fatigue | A common symptom reported by patients. | Human | |
| Nervous System | Neurological Events | Reported in meta-analyses of clinical trials with PLK1 inhibitors.[8] | Human |
IV. Experimental Protocols
Protocol: Determination of Maximum Tolerated Dose (MTD) in Mice
-
Animal Model: Select the appropriate mouse strain (e.g., BALB/c or C57BL/6 for general toxicity; nude or SCID mice for concurrent efficacy studies) of a specific age and sex.
-
Group Allocation: Randomly assign at least 3-5 mice per dose group. Include a vehicle-only control group.
-
Dose Selection: Based on available efficacy data (e.g., effective doses in xenograft models are around 10 mg/kg), select a range of doses for the MTD study (e.g., 10, 20, 40, 80 mg/kg).
-
Drug Administration: Administer TAK-960 orally (p.o.) once daily for a defined period (e.g., 14-21 consecutive days). The vehicle is typically 0.5% methylcellulose.
-
Monitoring:
-
Body Weight: Measure and record the body weight of each animal daily.
-
Clinical Observations: Score each animal daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of dehydration or diarrhea).
-
Mortality/Morbidity: Record all instances of mortality. Euthanize animals that reach pre-defined humane endpoints (e.g., >20% body weight loss, severe lethargy).
-
-
Endpoint and MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality, more than 10% irreversible body weight loss, or other severe signs of clinical toxicity in the cohort.
-
Optional Analysis: At the end of the study, blood can be collected for CBC analysis, and major organs (liver, spleen, kidney, bone marrow, GI tract) can be harvested for histopathological examination.
V. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of TAK-960 leading to mitotic arrest and apoptosis.
Caption: General experimental workflow for assessing TAK-960 toxicity in animal models.
Caption: Troubleshooting guide for managing toxicity in TAK-960 animal studies.
References
- 1. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLK1 inhibition impairs erythroid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TAK-960 In Vivo Studies: A Technical Support Guide to Reducing Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability and ensure robust, reproducible results in in vivo experiments involving the Polo-like kinase 1 (PLK1) inhibitor, TAK-960.
Troubleshooting Guide
This guide addresses specific issues that may arise during your TAK-960 in vivo experiments in a question-and-answer format.
| Issue Category | Question | Potential Causes | Recommended Solutions |
| Efficacy & Response | Why am I observing high variability in tumor growth inhibition between animals in the same treatment group? | - Inconsistent Drug Formulation/Administration: Improper solubilization or inconsistent gavage technique can lead to variable drug exposure. - Tumor Heterogeneity: Even with the same cell line, individual tumors can exhibit different growth rates and sensitivities. - Animal Health Status: Underlying health issues in individual animals can affect tumor growth and drug metabolism. - Site of Implantation: Subcutaneous implant location can influence tumor vascularization and growth. | - Standardize Formulation: Use the recommended formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and ensure complete dissolution. Prepare fresh daily.[1] - Consistent Administration: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate dosing. - Tumor Size Matching: Randomize animals into groups only after tumors reach a consistent, predetermined size. - Monitor Animal Health: Regularly monitor animal weight, behavior, and overall health. Exclude animals that show signs of illness unrelated to the tumor or treatment. - Consistent Implantation Site: Use a consistent anatomical location for subcutaneous tumor cell injection. |
| Why is there a discrepancy between in vitro and in vivo efficacy of TAK-960? | - Pharmacokinetics/Bioavailability: TAK-960 may have different metabolic profiles and bioavailability in vivo compared to in vitro.[2] - Tumor Microenvironment: The in vivo tumor microenvironment, including stromal cells and vasculature, can influence drug efficacy. - MDR1 Expression: The multidrug resistance protein 1 (MDR1) can be expressed in some tumor models, potentially reducing intracellular drug concentration.[2][3] | - PK/PD Studies: Conduct pharmacokinetic and pharmacodynamic studies to correlate drug exposure with target engagement (e.g., pHH3 levels) in the tumor.[4] - Characterize Your Model: Thoroughly characterize the in vivo model for factors that could influence drug response. - Select Appropriate Models: Consider using cell lines or patient-derived xenograft (PDX) models with known MDR1 expression status if this is a concern.[2][3] | |
| Pharmacodynamics | Why are the phospho-Histone H3 (pHH3) levels inconsistent in my tumor samples following TAK-960 treatment? | - Timing of Sample Collection: pHH3 is a dynamic marker of mitotic arrest, and its levels can fluctuate.[2][3] - Tissue Processing: Delays in tissue fixation or improper handling can lead to degradation of phosphoproteins. - Assay Variability: Inconsistent immunohistochemistry (IHC) or ELISA procedures can introduce variability. | - Optimize Collection Time: Perform a time-course experiment to determine the peak of pHH3 induction after TAK-960 administration in your specific model.[4] - Standardize Tissue Handling: Immediately fix tumor samples upon collection to preserve protein phosphorylation. - Validate Assays: Ensure that your IHC or ELISA protocols for pHH3 are validated and consistently applied. |
| Toxicity & Animal Welfare | Why are the animals in the TAK-960 treatment group showing unexpected toxicity (e.g., weight loss, lethargy)? | - Off-Target Effects: Although selective, TAK-960 can inhibit PLK2 and PLK3 at higher concentrations.[1] - Formulation Vehicle Toxicity: The vehicle used for drug formulation may have some inherent toxicity at the administered volume. - Dosing Regimen: The dose and schedule may not be optimal for the specific animal model. | - Dose Escalation Study: If not already done, perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. - Vehicle Control Group: Always include a vehicle-only control group to assess any effects of the formulation itself. - Adjust Dosing: Consider adjusting the dose or dosing frequency based on tolerability data. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of TAK-960?
TAK-960 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[3][5] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis.[6] By inhibiting PLK1, TAK-960 disrupts mitotic progression, leading to a G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[3][7]
2. What are the key pharmacodynamic biomarkers to monitor TAK-960 activity in vivo?
The most established pharmacodynamic biomarker for TAK-960 is the phosphorylation of histone H3 at serine 10 (pHH3).[2][3] Increased levels of pHH3 in tumor tissue indicate that TAK-960 is engaging its target and inducing mitotic arrest.[2]
3. What is a recommended in vivo formulation for TAK-960?
A commonly used formulation for oral administration of TAK-960 in mice is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is crucial to ensure the compound is fully dissolved and to prepare the formulation fresh for each day of dosing.
4. What are some common in vivo models used for TAK-960 studies?
In vivo studies of TAK-960 have frequently utilized various xenograft models in immunodeficient mice. Common models include:
-
Cell line-derived xenografts (CDX): Using human cancer cell lines such as HT-29 (colorectal cancer) and K562ADR (leukemia).[2][3]
-
Patient-derived xenografts (PDX): These models are derived directly from patient tumors and may better represent the heterogeneity of human cancers.
-
Mouse Strains: Athymic nude, SCID (Severe Combined Immunodeficiency), and NOD-SCID (Non-obese diabetic/SCID) mice are commonly used to host these xenografts.[2]
5. How can I minimize variability in my xenograft model?
Minimizing variability in xenograft studies is critical for obtaining reliable data. Key considerations include:
-
Cell Line Authentication: Ensure the identity and purity of your cancer cell lines.
-
Consistent Cell Passage Number: Use cells within a narrow range of passage numbers to avoid phenotypic drift.
-
Standardized Implantation: Inject a consistent number of viable cells at the same anatomical site for each animal.
-
Animal Health and Husbandry: Maintain a consistent and controlled environment for the animals, including diet, light cycle, and temperature.
-
Blinding and Randomization: Whenever possible, blind the researchers to the treatment groups and randomize the animals into groups.
Experimental Protocols
In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model
This protocol provides a general framework for assessing the antitumor efficacy of TAK-960 in an HT-29 colorectal cancer xenograft model.
1. Cell Culture and Implantation:
- Culture HT-29 cells in appropriate media and conditions.
- Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
- Subcutaneously inject 5 x 10^6 HT-29 cells into the flank of female athymic nude mice.
2. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups with similar average tumor volumes.
3. TAK-960 Formulation and Administration:
- Prepare the TAK-960 formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) fresh daily.[1]
- Administer TAK-960 orally (e.g., by gavage) at the desired dose (e.g., 10 mg/kg) once daily.[1]
- The control group should receive the vehicle solution at the same volume and schedule.
4. Efficacy Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
5. Pharmacodynamic Analysis:
- For pharmacodynamic studies, a separate cohort of tumor-bearing mice can be treated with a single dose of TAK-960.
- Collect tumors at various time points after dosing (e.g., 2, 4, 8, 24 hours) to assess the levels of pHH3 by immunohistochemistry (IHC) or ELISA.
Visualizations
Caption: Simplified PLK1 signaling pathway and the inhibitory action of TAK-960.
Caption: General experimental workflow for an in vivo efficacy study of TAK-960.
Caption: Logical troubleshooting flow for addressing high variability in TAK-960 in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of TAK-960: an orally available small molecule inhibitor of polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
Technical Support Center: TAK-960 and MDR1-Mediated Efflux
Welcome to the technical support center for researchers working with the Polo-like kinase 1 (PLK1) inhibitor, TAK-960. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Clarification on TAK-960 and MDR1 Efflux
A crucial point for researchers to note is that current scientific evidence indicates TAK-960's efficacy is not significantly affected by the MDR1 (P-glycoprotein) efflux pump . Multiple studies have demonstrated that the anti-proliferative potency of TAK-960 does not correlate with the MDR1 expression status of cancer cell lines.[1][2][3] The drug shows significant activity in tumor models known to be resistant to other chemotherapies due to high MDR1 expression.[1][2]
Therefore, if you are observing reduced efficacy of TAK-960 in your experiments, it is likely due to factors other than MDR1-mediated efflux. This guide is structured to first help you troubleshoot common issues with TAK-960 based on its known mechanism of action, and second, to provide a general guide for investigating and counteracting MDR1-mediated efflux for other compounds of interest.
Troubleshooting Guide for TAK-960 Experiments
This section addresses potential issues you might encounter when using TAK-960, focusing on its mechanism as a PLK1 inhibitor.
Q1: I am not observing the expected level of cytotoxicity with TAK-960 in my cancer cell line. What should I check?
A1: Several factors could contribute to lower-than-expected potency. Consider the following troubleshooting steps:
-
Verify Target Engagement and Mechanism of Action: TAK-960 inhibits PLK1, which should lead to a G2/M cell cycle arrest and subsequent apoptosis.[1][2]
-
Cell Cycle Analysis: Treat your cells with TAK-960 for 24-48 hours and perform flow cytometry to check for an accumulation of cells in the G2/M phase.
-
Phospho-Histone H3 (pHH3) Levels: As a key downstream marker of mitotic arrest, pHH3 levels should increase.[1][2] You can measure this by Western blot or ELISA. A lack of G2/M arrest or pHH3 increase suggests a problem with the drug's activity or the cellular response.
-
-
Compound Integrity: Ensure your TAK-960 stock solution is correctly prepared, stored, and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Doubling Time: TAK-960 is most effective in rapidly dividing cells. Its potency is significantly lower in non-dividing or slow-growing cells (EC50 >1,000 nmol/L in non-dividing cells).[1] Confirm that your cells are in a logarithmic growth phase during the experiment.
-
Assay Duration: Cytotoxicity from mitotic inhibitors can take time to manifest. Ensure your cell viability assay (e.g., CellTiter-Glo) is run for a sufficient duration, typically 72 hours or longer.[2][3]
Q2: My results with TAK-960 are inconsistent between experiments. What could be the cause?
A2: Inconsistency often points to variability in experimental conditions.
-
Cell Seeding Density: Ensure you use the exact same number of cells for each experiment. Overly confluent or sparse cultures will respond differently.
-
Reagent Consistency: Use the same batches of media, serum, and other reagents whenever possible. If you must use a new batch, perform a validation experiment.
-
Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
Q3: Does the mutation status of genes like TP53 or KRAS affect TAK-960 sensitivity?
A3: Based on current research, the mutation status of TP53 or KRAS does not correlate with the potency of TAK-960.[1][2][3] The drug's efficacy has been demonstrated across cell lines with various mutation profiles.
Data Presentation: Efficacy of TAK-960 in MDR1-Expressing vs. Non-Expressing Cells
The following table summarizes the half-maximal effective concentration (EC50) of TAK-960 in various cancer cell lines, including those with known MDR1 expression, demonstrating that its activity is independent of the pump's presence.
| Cell Line | Cancer Type | MDR1 Expression Status | TAK-960 EC50 (nmol/L) | Reference |
| K562 | Chronic Myelogenous Leukemia | Low / Negative | ~20 | [2] |
| K562ADR | Adriamycin-Resistant Leukemia | High (Overexpression) | ~25 | [2] |
| HCT-15 | Colorectal Cancer | High | 16.9 | [1] |
| COLO320DM | Colorectal Cancer | High | 10.9 | [1] |
| HT-29 | Colorectal Cancer | Low / Negative | 8.4 | [1] |
General Guide for Investigating MDR1-Mediated Efflux
While TAK-960 is not a major MDR1 substrate, you may work with other compounds where efflux is a concern. This section provides a general framework for identifying and troubleshooting MDR1-mediated resistance.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my compound is a substrate of the MDR1 (P-glycoprotein) efflux pump?
A1: The gold standard method is a bidirectional permeability assay using a polarized cell monolayer that overexpresses human MDR1, such as the MDCK-MDR1 or Caco-2 cell lines.[4][5]
-
You measure the compound's permeability in the apical-to-basolateral (A-B) direction, which simulates gut-to-blood absorption, and in the basolateral-to-apical (B-A) direction, which simulates efflux back into the gut lumen.
-
An efflux ratio , calculated as Papp(B-A) / Papp(A-B), is determined. An efflux ratio greater than 2 is a strong indicator that your compound is actively transported by an efflux pump.[5]
-
To confirm the involvement of MDR1 specifically, the assay can be repeated in the presence of a known MDR1 inhibitor (e.g., verapamil, tariquidar). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is an MDR1 substrate.
Q2: I've confirmed my compound is an MDR1 substrate. How can I counteract its efflux in my experiments?
A2: You can use a co-treatment strategy with an MDR1 inhibitor. These agents block the pump, allowing your compound of interest to accumulate inside the cells. It is critical to run proper controls, including the inhibitor alone, to account for any cytotoxic effects of the inhibitor itself.
Data Presentation: Common MDR1 Inhibitors Used in Research
| Inhibitor | Generation | Typical Concentration | Notes |
| Verapamil | First | 1-20 µM | Also a calcium channel blocker; can have off-target effects. |
| Cyclosporine A | First | 1-10 µM | Immunosuppressant with significant side effects. |
| Tariquidar | Third | 0.1-2 µM | Potent and more specific than earlier generations.[6] |
| Zosuquidar | Third | 1-5 µM | Potent and selective P-gp inhibitor. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the EC50 of a compound like TAK-960.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of TAK-960 (or your test compound) in culture medium. A common concentration range is 1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control (100% viability) and calculate EC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).
Protocol 2: Bidirectional Permeability Assay (MDCK-MDR1)
This protocol provides a general method to determine if a compound is an MDR1 substrate.
-
Cell Culture: Seed MDCK-MDR1 cells onto permeable Transwell™ inserts (e.g., 96-well format) and culture for 4-5 days to form a confluent, polarized monolayer.[5]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. You can also test the permeability of a low-permeability marker like Lucifer Yellow.
-
Assay Preparation: Wash the cell monolayers on both the apical and basolateral sides with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Apical to Basolateral (A-B) Permeability:
-
Add your test compound (e.g., at 1-10 µM) in transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate for a defined period (e.g., 60-90 minutes) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
-
Basolateral to Apical (B-A) Permeability:
-
In a separate set of wells, add your test compound in transport buffer to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Incubate and sample as described above.
-
-
Sample Analysis: Quantify the concentration of your compound in all samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[7]
-
Calculate the Efflux Ratio = Papp(B-A) / Papp(A-B) .
-
Visualizations: Pathways and Workflows
Caption: Mechanism of action for the PLK1 inhibitor TAK-960.
Caption: General mechanism of MDR1/P-glycoprotein drug efflux.
Caption: Workflow to determine if a compound is an MDR1 substrate.
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. Human ABCB1 (P-glycoprotein) and ABCG2 Mediate Resistance to BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TAK-960: A Mitotic Inhibitor with a Favorable Cross-Resistance Profile
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Cross-Resistance Profile of the PLK1 Inhibitor TAK-960.
This guide provides an objective comparison of the investigational Polo-like kinase 1 (PLK1) inhibitor, TAK-960, with other mitotic inhibitors, focusing on its cross-resistance profile. The information presented is supported by preclinical experimental data to aid in the evaluation of its potential therapeutic applications.
Summary of Cross-Resistance Data
TAK-960 has demonstrated a promising lack of cross-resistance with several established mitotic inhibitors, particularly those affected by common drug resistance mechanisms. Preclinical studies have shown that TAK-960 retains its potency in cancer cell lines that have developed resistance to taxanes and anthracyclines.
| Cell Line / Model | Resistance Mechanism | TAK-960 Activity | Other Mitotic Inhibitor Activity |
| K562ADR (Adriamycin-resistant leukemia) | Overexpression of MDR1 (P-glycoprotein) | Remains potent | Resistant to Adriamycin and Paclitaxel |
| Adriamycin/Paclitaxel-resistant xenograft model | Not specified, but resistant to both agents | Significant efficacy | Resistant to Adriamycin and Paclitaxel |
| Various cancer cell lines | Varying levels of MDR1 expression | Potency not correlated with MDR1 expression | Activity of many is reduced by MDR1 |
| Various cancer cell lines | TP53 or KRAS mutation status | Potency not correlated with mutation status | Sensitivity can be influenced by these mutations |
Key Findings:
-
MDR1 Overexpression: TAK-960 has shown activity in tumor cell lines that express the multidrug-resistance protein 1 (MDR1).[1][2] This is a significant advantage as MDR1 is a common mechanism of resistance to many conventional chemotherapeutics, including taxanes and vinca alkaloids.
-
Adriamycin/Paclitaxel Resistance: In a preclinical xenograft model resistant to both adriamycin and paclitaxel, TAK-960 demonstrated significant anti-tumor efficacy.[1][2]
-
Independence from TP53 and KRAS Status: The potency of TAK-960 does not appear to be correlated with the mutation status of the tumor suppressor gene TP53 or the oncogene KRAS.[1][2]
-
Consistent Potency: Across a panel of multiple cancer cell lines, TAK-960 inhibited proliferation with mean EC50 values in the nanomolar range (typically between 8.4 to 46.9 nmol/L).[1][2]
-
Resistance to PLK1 Inhibition: While TAK-960 overcomes common mechanisms of resistance to other mitotic inhibitors, resistance to PLK1 inhibitors themselves can emerge. In colorectal cancer cell lines, resistance to a PLK1 inhibitor was associated with the upregulation of the AXL-TWIST signaling axis, leading to an epithelial-to-mesenchymal transition (EMT) and increased MDR1 expression.[3]
Mechanisms of Action and Resistance: A Comparative Overview
The distinct mechanism of action of TAK-960 underlies its favorable cross-resistance profile.
-
TAK-960: As a selective inhibitor of Polo-like kinase 1 (PLK1), TAK-960 disrupts multiple crucial processes during mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By targeting a key regulatory kinase, its efficacy is not directly dependent on the microtubule dynamics that are the target of taxanes and vinca alkaloids.
-
Other Mitotic Inhibitors:
-
Taxanes (e.g., Paclitaxel, Docetaxel): These agents stabilize microtubules, leading to mitotic arrest. Resistance often arises from the overexpression of the MDR1 drug efflux pump or from mutations in the tubulin protein itself.
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): These drugs destabilize microtubules, also causing mitotic arrest. Similar to taxanes, resistance is frequently mediated by MDR1 overexpression.
-
The differing targets and mechanisms are visually represented in the signaling pathway diagram below.
Experimental Protocols
A key experiment to determine the cross-resistance profile of a compound is the cell viability assay, which is used to calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Cell Viability Assay using CellTiter-Glo®
This is a common method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (both drug-sensitive and resistant variants)
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
TAK-960 and other mitotic inhibitors of interest
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in the opaque-walled multi-well plates at a predetermined density and allow them to adhere and grow overnight.
-
Drug Treatment: Treat the cells with a serial dilution of TAK-960 or the other mitotic inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the drug concentration and use a non-linear regression model to determine the IC50 or EC50 value for each compound in each cell line.
Visualizations
PLK1 Signaling Pathway and Mitotic Inhibitor Targets
Caption: Mechanisms of action of TAK-960 and other mitotic inhibitors.
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing the cross-resistance profile.
References
- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Combining TAK-960 and PARP Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the potential synergistic effects of combining TAK-960, a Polo-like kinase 1 (PLK1) inhibitor, with PARP inhibitors. While direct preclinical or clinical data on the specific combination of TAK-960 and PARP inhibitors is not publicly available, a substantial body of evidence on the synergistic interactions between other PLK1 inhibitors and PARP inhibitors provides a strong rationale for this therapeutic strategy.
This guide will objectively compare the performance of this combination, drawing upon experimental data from studies on other PLK1 inhibitors, and provide detailed methodologies for key experiments.
Unraveling the Mechanisms: A Dual Assault on Cancer Cells
The antitumor activity of TAK-960 stems from its inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3] Inhibition of PLK1 leads to mitotic arrest and ultimately, apoptosis in cancer cells.[1][2][3] PARP inhibitors, on the other hand, function by blocking the poly (ADP-ribose) polymerase enzyme, which is crucial for the repair of DNA single-strand breaks. In cancers with underlying DNA repair defects, such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.
The combination of a PLK1 inhibitor like TAK-960 with a PARP inhibitor is hypothesized to create a powerful synergistic effect through a multi-pronged attack on cancer cells. By disrupting both mitosis and DNA repair, the combination can potentially lead to enhanced cancer cell killing and overcome resistance to single-agent therapies.
Preclinical Evidence: A Look at PLK1 and PARP Inhibitor Synergy
While specific data for TAK-960 is pending, studies on other PLK1 inhibitors have demonstrated significant synergy with PARP inhibitors.
| PLK1 Inhibitor | PARP Inhibitor | Cancer Model | Key Findings |
| Onvansertib | Olaparib | BRCA1-mutated Ovarian Cancer | Additive or synergistic effects, G2/M cell cycle block, increased DNA damage and apoptosis. Overcame olaparib resistance in patient-derived xenografts (PDXs). |
| BI2536 | Olaparib | BRAC2-mutant Prostate Cancer | Significantly enhanced efficacy of olaparib, increased PARP cleavage, apoptosis, and double-strand breaks. |
| Volasertib | Olaparib | Triple-Negative Breast Cancer (TNBC) | Combined inhibition significantly reduced cell survival and induced apoptosis. Reinstated sensitivity in PARP inhibitor-resistant TNBC cell lines. |
| BI6727 | Olaparib | BRCA2-deficient High-Grade Serous Ovarian Cancer | Sequential treatment with BI6727 followed by olaparib significantly reduced cell survival and increased apoptosis, reversing PARP inhibitor resistance. |
Experimental Protocols: A Guide to Key Assays
To evaluate the synergistic effects of TAK-960 and PARP inhibitors, the following experimental protocols are essential:
Cell Viability Assay (MTT Assay)
This assay determines the effect of the drug combination on cell proliferation and viability.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of TAK-960, a PARP inhibitor, or the combination of both for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[4][5]
-
Living cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4] The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the number of cells undergoing apoptosis.
Protocol:
-
Treat cells with TAK-960, a PARP inhibitor, or the combination for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[6]
-
Incubate for 15 minutes at room temperature in the dark.[1][6]
-
Analyze the cells by flow cytometry.[1][6]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
DNA Damage Assay (γ-H2AX Staining)
This assay detects DNA double-strand breaks, a hallmark of DNA damage.
Protocol:
-
Culture cells on coverslips or in chamber slides and treat them with the drug combination.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the γ-H2AX foci using fluorescence microscopy.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with the drug combination for a specified time.
-
Wash the cells with PBS and treat them with RNase A to remove RNA.[7]
-
Stain the cells with propidium iodide (PI), which intercalates with DNA.[7]
-
Analyze the DNA content of the cells by flow cytometry.[8]
-
The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizing the Mechanisms
To better understand the interplay between TAK-960 and PARP inhibitors, the following diagrams illustrate the key signaling pathways and a potential experimental workflow.
Caption: Combined inhibition of PARP and PLK1 leads to enhanced apoptosis.
Caption: A typical workflow for assessing drug synergy in vitro.
Conclusion
The combination of PLK1 inhibitors and PARP inhibitors represents a promising therapeutic strategy. The strong preclinical evidence for synergy with other PLK1 inhibitors provides a compelling rationale for investigating the combination of TAK-960 with PARP inhibitors. The detailed experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore this potential synergy and contribute to the development of more effective cancer therapies. Future studies are warranted to generate specific data for the TAK-960 and PARP inhibitor combination to validate these promising preclinical findings.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. igbmc.fr [igbmc.fr]
- 10. corefacilities.iss.it [corefacilities.iss.it]
A Comparative Guide to the In Vivo Efficacy of TAK-960 (Onvansertib) and Rigosertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical in vivo efficacy of two anticancer agents: TAK-960 (onvansertib), a selective Polo-like kinase 1 (PLK1) inhibitor, and rigosertib, a multi-kinase inhibitor and Ras mimetic. This analysis is based on publicly available experimental data to assist researchers in evaluating their potential therapeutic applications.
Introduction and Mechanisms of Action
TAK-960 (Onvansertib): TAK-960 is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a key serine/threonine protein kinase that regulates multiple critical stages of mitosis, including spindle assembly, chromosome segregation, and cytokinesis.[3] Its overexpression is common in many human cancers and is often associated with a poor prognosis.[4] By inhibiting PLK1, TAK-960 induces G2/M cell-cycle arrest and subsequent apoptosis in cancer cells, making it a targeted therapeutic strategy against proliferating tumor cells.[2][4]
Rigosertib: Rigosertib is a small molecule that was initially described as a non-ATP-competitive PLK1 inhibitor.[5] However, its mechanism of action is now understood to be multi-faceted. A primary mechanism involves acting as a Ras mimetic.[6] Rigosertib binds to the Ras-binding domains (RBDs) of effector proteins like RAF kinases and PI3Ks, thereby disrupting their interaction with Ras and inhibiting downstream signaling pathways crucial for tumor cell growth and survival.[6][7][8] This dual action of targeting mitosis and Ras signaling pathways positions rigosertib as a multi-target agent.[5]
Signaling Pathway Diagrams
Below are diagrams illustrating the distinct mechanisms of action for TAK-960 and rigosertib.
In Vivo Efficacy Comparison
No head-to-head in vivo studies comparing TAK-960 and rigosertib have been identified in the public domain. The following tables summarize data from separate preclinical studies conducted in similar cancer models. This allows for an indirect comparison of their single-agent activity.
Table 1: In Vivo Efficacy in Colorectal Cancer (CRC) Xenograft Models
| Parameter | TAK-960 (Onvansertib) | Rigosertib |
| Study Model | HT-29 (human CRC) xenograft in mice.[4] | HCT116 (human CRC) xenograft in mice.[9] |
| Dosing Regimen | 10 mg/kg, orally, once daily.[10] | Data on specific dosing for HCT116 xenografts is less detailed, but efficacy has been demonstrated.[9] |
| Key Efficacy Results | Significant tumor growth inhibition.[4][10] In a panel of 18 CRC patient-derived xenografts (PDX), 6 models (33%) were considered responsive to 10 mg/kg daily treatment.[11] | Potent inhibitor of tumor growth in HCT116 xenograft models.[9] |
| Biomarker Correlates | Efficacy was independent of TP53 or KRAS mutation status.[4] Increase in phosphorylated histone H3 (pHH3) in tumors confirmed PLK1 inhibition.[4][12] | Efficacy in colorectal cancer cells was confirmed to be dependent on K-Ras mutations.[5] |
Table 2: In Vivo Efficacy in Hematological Malignancy Models
| Parameter | TAK-960 (Onvansertib) | Rigosertib |
| Study Model | Disseminated MV4-11 leukemia model in mice.[10] | Murine model of KRASG12D-driven myeloproliferative neoplasia (MPN).[13] |
| Dosing Regimen | 7.5 mg/kg, orally, once daily for 9 days.[10] | Specific dosing regimen detailed in the study.[13] |
| Key Efficacy Results | Significantly increased survival compared to vehicle control.[10] | Decreased severity of leukocytosis and splenomegaly; extended survival of diseased mice.[13] |
| Biomarker Correlates | Not specified in detail for this model. | Inhibited phosphorylation of key RAS effectors (ERK, AKT) in hematopoietic stem and progenitor cells.[13] |
Experimental Protocols & Methodologies
Detailed protocols are crucial for interpreting and comparing in vivo data. Below are representative methodologies based on published studies.
General In Vivo Xenograft Efficacy Study Workflow
The following diagram outlines a typical workflow for assessing the efficacy of a compound in a xenograft mouse model.
Protocol for TAK-960 in a Colorectal Cancer Xenograft Model
Adapted from Hikichi et al., 2012.[4]
-
Cell Line: Human HT-29 colorectal cancer cells are cultured in appropriate media.
-
Animal Model: Female nude mice (athymic nu/nu), typically 5-6 weeks old.
-
Tumor Implantation: HT-29 cells (e.g., 5 x 106) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 100-200 mm³. Mice are then randomized into treatment and control groups.
-
Drug Formulation and Administration: TAK-960 is formulated for oral gavage (e.g., in 0.5% methylcellulose). The vehicle control group receives the formulation without the active drug. Treatment is administered once daily at a specified dose (e.g., 10 mg/kg).[10]
-
Efficacy Assessment: Tumor volume is measured 2-3 times per week using calipers (Volume = length × width²/2). Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study concludes after a predetermined period (e.g., 14-28 days) or when tumors in the control group reach a specified size. The primary endpoint is often Tumor Growth Inhibition (TGI). For pharmacodynamic analysis, tumors may be harvested at specific time points after dosing to measure biomarkers like pHH3 by immunohistochemistry.[4][12]
Protocol for Rigosertib in a Myeloproliferative Neoplasia Model
Adapted from Baker et al., 2019.[13]
-
Animal Model: The Mx1-cre kras+/G12D murine model is used, which develops a myeloproliferative neoplasia resembling human disease upon induction.
-
Disease Induction: The Cre recombinase is induced to activate the oncogenic KRASG12D allele, leading to the development of the disease phenotype.
-
Treatment: Once the disease is established (e.g., confirmed by peripheral blood counts), mice are treated with rigosertib according to the specified dose and schedule.
-
Efficacy Monitoring: Efficacy is assessed by monitoring key disease parameters, including peripheral blood counts (leukocytosis), spleen size (splenomegaly), and overall survival.
-
Mechanism Analysis: To confirm the mechanism of action, bone marrow hematopoietic stem and progenitor cells can be isolated from treated and control mice. These cells are then analyzed using techniques like flow cytometry to assess the phosphorylation status of downstream RAS effectors such as ERK and AKT.[13]
Summary and Conclusion
Both TAK-960 and rigosertib demonstrate significant single-agent in vivo antitumor activity in preclinical models of solid tumors and hematological malignancies.
-
TAK-960 (Onvansertib) acts as a highly selective PLK1 inhibitor, showing broad efficacy that appears to be independent of common driver mutations like KRAS and TP53 in some contexts.[4] Its clear, targeted mechanism of action is confirmed in vivo by the induction of the pHH3 biomarker.[12]
-
Rigosertib functions through a more complex, multi-targeted mechanism, primarily as a Ras mimetic that disrupts key oncogenic signaling pathways.[6][8] Its efficacy appears particularly relevant in malignancies driven by RAS pathway hyperactivation.[13]
The absence of direct comparative studies makes it impossible to definitively state that one agent is superior to the other. The choice between these molecules for further research and development would likely depend on the specific cancer type, its underlying genetic drivers (e.g., RAS mutation status), and the desired therapeutic strategy (i.e., highly selective mitotic inhibition vs. broader signaling pathway disruption). The preclinical data for both compounds provide a strong rationale for their continued clinical investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.icahn.mssm.edu [labs.icahn.mssm.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. oncotarget.com [oncotarget.com]
Safety Operating Guide
Navigating the Disposal of TAK-960 Hydrochloride: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of TAK-960 hydrochloride, a potent and selective PLK1 inhibitor used in research.
As a bioactive research compound, this compound requires careful handling and disposal to minimize environmental impact and ensure personnel safety. While a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available, established principles for the disposal of laboratory chemical waste provide a clear framework for its responsible management.
Core Principles of Chemical Waste Disposal
The overarching principle is to treat all unknown or novel research compounds as hazardous waste.[1][2] This approach ensures the highest level of safety and compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]
Laboratory personnel are responsible for the proper handling, storage, and labeling of chemical waste from the moment it is generated.[2] It is crucial to prevent the release of such chemicals into the sanitary sewer system or regular trash.[4]
Procedural Steps for the Disposal of this compound
The following steps outline the recommended procedure for the disposal of this compound in a laboratory setting.
Waste Identification and Characterization
All waste containing this compound, including pure compound, solutions, and contaminated labware, must be considered hazardous chemical waste.[5] This includes:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated items such as pipette tips, gloves, and empty containers.
-
Spill cleanup materials.[1]
Container Selection and Management
Proper containment is fundamental to safe chemical waste disposal.
-
Container Choice: Use only appropriate, chemically compatible containers for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[4] The original container, if in good condition, can be an ideal choice.[6]
-
Container Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[4] The label should include:
-
Container Sealing: Waste containers must be kept securely sealed at all times, except when adding waste.[1]
Segregation of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Compatibility: Store this compound waste separately from incompatible materials. As a general rule, segregate acids, bases, flammables, oxidizers, and reactive chemicals.[7]
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated gloves, paper towels) separately from liquid waste.
Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory for the accumulation of hazardous waste.
-
Location: The SAA should be at or near the point of waste generation and under the direct control of laboratory personnel.[2][6]
-
Storage Limits: Do not exceed the storage limits for hazardous waste as defined by your institution and local regulations (e.g., typically no more than 55 gallons of hazardous waste).[1][2]
-
Secondary Containment: It is best practice to store waste containers in secondary containment to capture any potential leaks or spills.[1]
Disposal Through Institutional Channels
Never dispose of chemical waste down the drain or in the regular trash.[4]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS or a similar department is responsible for the collection and proper disposal of hazardous chemical waste.[4]
-
Arrange for Pickup: Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting a chemical waste inventory form.[8]
-
Empty Containers: Even empty containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][7]
Key Experimental Data for this compound
While specific disposal-related experimental data is not available, the following table summarizes key chemical and biological properties of this compound relevant to its handling.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₄F₃N₇O₃·HCl | [9] |
| Molecular Weight | 598.06 g/mol | [9] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Biological Activity | Potent PLK1 inhibitor |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment. Always consult your institution's specific guidelines and your Environmental Health and Safety office for detailed local requirements.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. business-services.miami.edu [business-services.miami.edu]
- 9. medkoo.com [medkoo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
